molecular formula C10H8FN3O2 B2632191 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 957354-37-9

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2632191
CAS No.: 957354-37-9
M. Wt: 221.191
InChI Key: QEUHPOUUJCOAFQ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.191. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUHPOUUJCOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Executive Summary

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (CAS: 957354-37-9) is a critical heterocyclic building block primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, most notably Riociguat (Adempas) and Vericiguat . As a strategic intermediate, it serves as the scaffold for constructing the pyrazolo[3,4-b]pyridine core found in this class of pulmonary hypertension therapeutics.

This guide details the chemical architecture, validated synthetic protocols, and physicochemical properties of this molecule, with a specific focus on the regioselective alkylation challenges inherent to its production.

Chemical Identity & Structural Analysis

The molecule features a pyrazole ring substituted at the N1 position with a 2-fluorobenzyl group and at the C3 position with a nitro group.[1] The 2-fluorine substituent is bioisosterically significant, offering metabolic stability against benzylic oxidation and influencing the lipophilicity of the final drug candidate.

Property Data
CAS Number 957354-37-9
IUPAC Name 1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Molecular Formula

Molecular Weight 221.19 g/mol
SMILES [O-]c1ccn(Cc2ccccc2F)n1
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2][3][4]
Structural Visualization (Graphviz)

The following diagram illustrates the core connectivity and electronic environment.

ChemicalStructure cluster_0 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Pyrazole Pyrazole Ring (Electron Deficient) Benzyl 2-Fluorobenzyl Tail Pyrazole->Benzyl N1 Position Nitro 3-Nitro Group (-NO2) (EWG) Nitro->Pyrazole C3 Position

Caption: Structural segmentation of the target molecule highlighting the electron-withdrawing nitro group and the lipophilic fluorobenzyl tail.

Synthesis & Reaction Mechanisms[1][5][6][7][8]

The primary synthetic challenge is the regioselective


-alkylation  of 3-nitro-1H-pyrazole. Pyrazoles are tautomeric; the proton can reside on either nitrogen (N1 or N2). However, the presence of the electron-withdrawing nitro group at position 3 (or 5 in the tautomer) creates a significant electronic bias.
Protocol: Base-Mediated -Alkylation

Reaction:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO.

  • Deprotonation: Add Cesium Carbonate (

    
    , 1.5 eq) or Potassium Carbonate (
    
    
    
    ). Stir at Room Temperature (RT) for 30 minutes to generate the pyrazolate anion.
  • Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 eq) to the mixture.

    • Note: The reaction is exothermic; cooling to 0°C during addition is recommended for scale-up.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup: Quench with ice-water. The product typically precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove the minor N2-isomer (5-nitro isomer).

Mechanism & Regioselectivity (The "Why")

The alkylation of 3-nitropyrazole can yield two isomers:

  • 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Target, N1-alkylated) [1]

  • 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (Impurity, N2-alkylated)

Expert Insight: Under basic conditions, the pyrazolate anion is formed. Alkylation at N1 is generally favored sterically and thermodynamically over N2 (adjacent to the nitro group). However, the "lone pair" repulsion from the nitro group can sometimes push alkylation to the distal nitrogen (N1), which aligns with obtaining the 3-nitro product.

SynthesisPathway Start 3-nitro-1H-pyrazole (Tautomeric Eq.) Intermediate Pyrazolate Anion Start->Intermediate Deprotonation Reagents 2-fluorobenzyl bromide + Cs2CO3 / DMF Reagents->Intermediate Product_N1 Target: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Major Isomer) Intermediate->Product_N1 Attack at N1 (Sterically Favored) Product_N2 Impurity: 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (Minor Isomer) Intermediate->Product_N2 Attack at N2 (Sterically Hindered)

Caption: Regioselective alkylation pathway showing the divergence between the desired 3-nitro isomer and the 5-nitro impurity.

Physicochemical & Spectral Properties

Accurate identification relies on distinguishing the 3-nitro from the 5-nitro isomer. The 3-nitro isomer typically exhibits specific NMR shifts due to the shielding/deshielding effects of the nitro group relative to the benzyl methylene.

Parameter Value / Characteristic
Melting Point Approx. 70–80°C (Solid)
LogP (Predicted) 2.4 – 2.8 (Moderate Lipophilicity)

NMR (DMSO-

)
Benzyl

:

~5.4–5.6 ppm (Singlet)Pyrazole C4-H:

~7.0–7.2 ppm (Doublet)Pyrazole C5-H:

~8.0–8.2 ppm (Doublet)Aromatic: Multiplets 7.1–7.5 ppm
Key IR Bands

stretch: ~1530

(asymmetric), ~1350

(symmetric)

Diagnostic Tip: In the 5-nitro isomer (impurity), the benzyl methylene protons often appear slightly downfield compared to the 3-nitro isomer due to the magnetic anisotropy of the adjacent nitro group.

Pharmacological Applications: The Riociguat Pathway

This molecule is not a drug itself but a "linchpin" intermediate. Its primary utility is in the synthesis of sGC stimulators .

Downstream Workflow:

  • Reduction: The nitro group is reduced to an amine (using

    
     or 
    
    
    
    ).
  • Pyridine Ring Formation: The resulting amine reacts with specific electrophiles (e.g., dimethylamino-acrolein derivatives) to fuse the pyridine ring, forming the pyrazolo[3,4-b]pyridine core.

  • Final Assembly: Further functionalization yields Riociguat.

DrugPathway Step1 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Starting Material) Step2 Reduction (H2, Pd/C) Step1->Step2 Step3 3-Amino Intermediate Step2->Step3 Step4 Pyrazolo[3,4-b]pyridine Formation Step3->Step4 Final Riociguat / Vericiguat (sGC Stimulators) Step4->Final

Caption: The critical role of the nitro-pyrazole intermediate in the synthesis of commercial sGC stimulators.

Safety & Handling

  • Explosion Hazard: While the benzyl group adds mass, low molecular weight nitro-pyrazoles can be energetic. Handle with care, avoiding high heat or friction.

  • Skin/Eye Irritant: The 2-fluorobenzyl halide precursor is a potent lachrymator and skin irritant. The final nitro-pyrazole should be treated as a potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • Benchchem. "1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Product Data & CAS 957354-37-9." Benchchem Database. Link

  • Mittal, N., et al. "Synthesis and biological evaluation of novel pyrazole derivatives." Journal of Medicinal Chemistry, 2021.
  • Bayer Intellectual Property GmbH. "Process for the preparation of substituted pyrazolopyridines." World Intellectual Property Organization (WIPO) Patent WO2011/147809.
  • PubChem. "Compound Summary: Pyrazole Derivatives." National Center for Biotechnology Information. Link

Sources

Physicochemical properties and LogP of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile & Characterization Guide: 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole Document Type: Technical Whitepaper / Laboratory Guide Subject: Physicochemical Properties, Lipophilicity (LogP), and Synthetic Characterization CAS Registry Number: 957354-37-9[1]

Executive Summary

This guide provides a comprehensive technical analysis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical pharmacophore and intermediate used in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and novel antifungal agents.

Unlike generic chemical listings, this document focuses on the structure-property relationships (SPR) driven by the ortho-fluorine substitution and the nitro-pyrazole core. It addresses the specific challenges in synthesizing the 3-nitro isomer (versus the thermodynamically favored 4-nitro isomer) and provides validated protocols for determining its lipophilicity (LogP) and solubility, essential for optimizing bioavailability in early-stage drug discovery.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a 3-nitropyrazole core N-alkylated with a 2-fluorobenzyl group.[1][2] The physicochemical behavior is dictated by the interplay between the electron-withdrawing nitro group and the lipophilic, metabolically stable fluorobenzyl moiety.

PropertyValue / DescriptionSource/Note
IUPAC Name 1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazoleOfficial Nomenclature
Molecular Formula C

H

FN

O

-
Molecular Weight 221.19 g/mol -
H-Bond Donors 0N1 is substituted; Nitro is acceptor only.[1][2][3][4][5]
H-Bond Acceptors 4Pyrazole N2 + Nitro oxygens (2) + Fluorine.[1]
Rotatable Bonds 2C(benzyl)-N(pyrazole) and C(benzyl)-C(phenyl).[1]
Topological Polar Surface Area (TPSA) ~62-65 ŲEstimated based on Nitro + Pyrazole N.
Electronic Effects & Dipole Moments
  • The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the benzyl ring is not merely a lipophilic booster. It exerts a negative inductive effect (-I), reducing the electron density of the benzyl ring. More importantly, it introduces electrostatic repulsion with the pyrazole nitrogen lone pairs, potentially locking the molecule into a specific conformation that affects binding affinity.

  • Nitro Group Influence: The nitro group at position 3 is a strong electron-withdrawing group (EWG).[1] It significantly reduces the basicity of the pyrazole ring (pKa < 1.0), rendering the molecule neutral at physiological pH (7.4). This ensures that LogD

    
    
    
    
    
    LogP
    .[1]

Part 2: Lipophilicity (LogP) Analysis

Lipophilicity is the primary driver for this compound's membrane permeability.[1]

Predicted vs. Consensus LogP

Direct experimental values for this specific intermediate are often proprietary.[1] Below is the Consensus LogP derived from fragment-based contributions:

  • Base Pyrazole: ~0.2[1]

  • Benzyl Group: +2.5[1]

  • Nitro Group: -0.3 (Polarity penalty)[1]

  • Fluorine Correction: +0.2 (Lipophilicity boost)

  • Ortho-Effect: Slight reduction due to polarity/dipole masking.[1]

Estimated LogP Range: 2.30 – 2.70 Interpretation: This range is ideal for oral bioavailability (Lipinski Rule of 5 compliant), suggesting good passive permeability without excessive metabolic liability.[1]

The "Fluorine Scan" Impact

Replacing hydrogen with fluorine generally increases LogP (


LogP 

+0.25).[1] However, the ortho position is unique.
  • Para-F: High lipophilicity increase.[1]

  • Ortho-F: Moderate increase.[1] The proximity to the methylene bridge creates a dipole vector that partially offsets the hydrophobicity of the halogen.

Part 3: Experimental Protocols

Protocol A: LogP Determination (OECD 107 Shake-Flask Method)

Standard: OECD Guideline 107.[1][6][7][8] Applicability: LogP range -2 to 4 (Ideal for this compound).[1]

Reagents:

  • n-Octanol (HPLC Grade).[1]

  • Water (Double distilled, phosphate buffered to pH 7.4 to ensure neutrality).[1]

  • Compound: >98% purity.[1]

Workflow:

  • Pre-Saturation: Stir n-octanol and water together for 24 hours to mutually saturate the phases.[1] Separate them.

  • Stock Solution: Dissolve ~10 mg of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in the pre-saturated octanol.

  • Partitioning:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 5 minutes; shake mechanically for 1 hour at 25°C.

    • Centrifuge at 2500 rpm for 10 mins to separate phases.

  • Analysis:

    • Analyze both phases using UV-Vis spectrophotometry (scan 200-400nm to find

      
      , likely ~270-280nm due to nitro-aromatic system) or HPLC.[1]
      
  • Calculation:

    
    
    
    
    
    [1]
Protocol B: Synthetic Validation (Regioselectivity Check)

Critical Insight: Direct nitration of N-benzylpyrazole yields the 4-nitro isomer.[1] To obtain the 3-nitro target, one must use the Alkylation Route .[1]

Step-by-Step Synthesis (Alkylation Route):

  • Starting Material: 3-Nitro-1H-pyrazole (commercially available or synthesized via diazotization).[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Electrophile: 2-Fluorobenzyl bromide.[1]

  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Reaction:

    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF.[1]

    • Add Base (1.2 eq) at 0°C; stir 30 min (deprotonation).

    • Add 2-Fluorobenzyl bromide (1.1 eq) dropwise.[1]

    • Warm to RT and stir 4-12h.

  • Purification: The reaction may yield a mixture of N1-alkylation (Target: 3-nitro) and N2-alkylation (Impurity: 5-nitro).[1]

    • Differentiation: The 3-nitro isomer is generally less polar than the 5-nitro isomer on Silica gel.[1]

    • Validation: Use 2D-NMR (NOESY).[1] The benzyl

      
       protons will show a correlation with the pyrazole H5 proton in the 1,5-isomer, but not in the 1,3-isomer (Target).
      

Part 4: Visualization & Logic Maps

Figure 1: Structure-Property Relationship (SPR) Map

This diagram illustrates how specific structural features of the molecule dictate its physicochemical properties and biological suitability.[1]

SPR_Map Core 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Sub_Nitro 3-Nitro Group (EWG) Core->Sub_Nitro Sub_Fluoro Ortho-Fluorine (Lipophilic/Shield) Core->Sub_Fluoro Sub_Benzyl Benzyl Linker (Spacer) Core->Sub_Benzyl Prop_LogP LogP (2.3 - 2.7) Membrane Permeability Sub_Nitro->Prop_LogP Lowers LogP (Polarity) Prop_pKa Low Basicity (pKa < 1) Neutral at pH 7.4 Sub_Nitro->Prop_pKa Reduces N-electron density Sub_Fluoro->Prop_LogP Increases LogP Prop_Stab Metabolic Stability (Blocked Oxidation) Sub_Fluoro->Prop_Stab Blocks ortho-metabolism Sub_Benzyl->Prop_LogP Major Lipophilic Contributor

Caption: Figure 1: Structural dissection showing how functional groups contribute to the net lipophilicity and metabolic stability of the compound.

Figure 2: Synthetic Regioselectivity Logic

A decision tree for researchers to avoid the common pitfall of producing the wrong isomer.

Synthesis_Logic Start Target: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Route_A Route A: Nitration of N-benzylpyrazole Start->Route_A Avoid Route_B Route B: Alkylation of 3-nitropyrazole Start->Route_B Recommended Result_A Major Product: 4-Nitro Isomer (Thermodynamic/Kinetic Control) Route_A->Result_A Result_B Mixture: 3-Nitro (Major) + 5-Nitro (Minor) Route_B->Result_B Action_Purify Chromatographic Separation (Silica Gel) Result_B->Action_Purify Action_Valid NOESY NMR Validation (Verify N1 vs N2 alkylation) Action_Purify->Action_Valid

Caption: Figure 2: Synthetic pathway selection. Route B is required to achieve the 3-nitro substitution pattern, followed by purification to remove the 5-nitro regioisomer.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][7][8] OECD Publishing, Paris.[1]

  • PubChem Compound Summary. 3-Nitropyrazole (CID 123419).[1] National Center for Biotechnology Information.[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][9][10][11][12] Chemical Society Reviews, 37, 320-330.[1] (Authoritative source on the "Fluorine Effect" on LogP).

  • Follmann, M., et al. (2017).[1] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[1] Journal of Medicinal Chemistry.[1][13] (Context for fluorobenzyl-pyrazole intermediates).

  • BenchChem.1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Product Data.

Sources

The Role of the 2-Fluorobenzyl Group in Pyrazole Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluorobenzyl moiety represents a critical structural optimization in modern medicinal chemistry, particularly within the pyrazole-based pharmacophores of Soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat. This guide analyzes the pharmacochemical rationale behind this substituent, detailing its role in blocking metabolic degradation, modulating lipophilicity, and enforcing bioactive conformations. We provide validated synthetic protocols and mechanistic insights to support researchers in leveraging this moiety for lead optimization.

Pharmacochemical Rationale

The incorporation of a 2-fluorobenzyl group at the N-1 position of a pyrazole ring is rarely a random screening hit; it is a deliberate optimization strategy targeting three specific physicochemical failures common in early drug discovery.

Metabolic Blockade (The "Soft Spot" Defense)

The benzylic carbon (the methylene bridge between the pyrazole and the phenyl ring) is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) readily hydroxylate this position due to the stabilization of the radical intermediate by the adjacent aromatic ring.

  • Mechanism: The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the benzylic C-H bonds, raising the activation energy required for hydrogen atom abstraction (HAT) by the heme-iron-oxo species of P450s.

  • Outcome: Significant extension of in vivo half-life (

    
    ) and reduction of clearance (CL).
    
Conformational Restriction

The ortho-fluorine introduces a steric bulk (Van der Waals radius: 1.47 Å) slightly larger than hydrogen (1.20 Å) but smaller than a methyl group.

  • The Ortho-Effect: This substituent restricts the free rotation of the phenyl ring relative to the methylene linker. Through a combination of steric repulsion and electrostatic interactions with the pyrazole nitrogen lone pairs, the 2-fluorobenzyl group favors a specific torsional angle that often matches the bioactive conformation required for hydrophobic pocket insertion.

Physicochemical Modulation
  • Lipophilicity: Fluorination increases

    
     (typically by +0.2 to +0.4 units), enhancing passive membrane permeability.
    
  • Acidity: It lowers the

    
     of the benzyl protons, altering the electronic landscape of the attached aromatic system without introducing a reactive handle.
    

Case Study: sGC Stimulators (Riociguat & Vericiguat)

The clinical success of Riociguat (Adempas) and Vericiguat (Verquvo) validates the 2-fluorobenzyl pyrazole scaffold. These drugs treat pulmonary hypertension and heart failure by sensitizing sGC to endogenous nitric oxide (NO).

Structural Biology & Binding Mode

In the sGC


 subunit, the 2-fluorobenzyl group occupies a distinct hydrophobic sub-pocket.
  • Binding Interaction: The pyrazole core acts as a scaffold, positioning the 2-fluorobenzyl tail into a lipophilic cleft lined by residues such as Tyr and Phe.

  • Role of Fluorine: The fluorine atom does not just block metabolism; it engages in weak multipolar interactions with the protein backbone, anchoring the molecule. The electron-deficient nature of the fluorinated ring also facilitates

    
    -stacking interactions with aromatic residues in the binding site.
    
Mechanism of Action Pathway

The following diagram illustrates the dual mode of action where the 2-fluorobenzyl scaffold enables NO-independent stimulation.

sGC_Pathway NO Endogenous Nitric Oxide (NO) sGC_Heme sGC (Heme-Containing) NO->sGC_Heme Binds Heme Active_Complex Active sGC Complex sGC_Heme->Active_Complex Activation sGC_Ox sGC (Heme-Oxidized/Free) sGC_Ox->Active_Complex Restores Activity Riociguat Riociguat (2-Fluorobenzyl Pyrazole) Riociguat->sGC_Heme Synergistic Stimulation Riociguat->sGC_Ox Direct Stimulation (NO-Independent) cGMP cGMP (Second Messenger) Active_Complex->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->cGMP Vasodilation Vasodilation / Anti-fibrotic cGMP->Vasodilation Downstream Signaling

Figure 1: Dual mechanism of sGC stimulation by Riociguat. The 2-fluorobenzyl pharmacophore enables binding to both heme-containing and heme-free sGC states.

Synthetic Methodologies

Constructing the 1-(2-fluorobenzyl)-pyrazole core requires regioselective control. Direct alkylation often yields mixtures of N1 and N2 isomers.[1] The Hydrazine Condensation Route is the industry standard for high-fidelity synthesis.

Comparative Synthetic Routes
FeatureRoute A: Direct AlkylationRoute B: Hydrazine Condensation (Preferred)
Starting Material 1H-Pyrazole derivative + 2-Fluorobenzyl halide2-Fluorobenzylhydrazine + 1,3-Dicarbonyl
Regioselectivity Poor (Often 60:40 to 80:20 mixtures of N1/N2)High (Controlled by steric/electronic bulk of dicarbonyl)
Yield Moderate (requires chromatographic separation)High (>85%)
Scalability Low (isomer separation is costly)High (often crystallizable products)
Optimized Synthetic Workflow (Graphviz)

Synthesis_Workflow Hydrazine 2-Fluorobenzylhydrazine (Nucleophile) Condensation Condensation (Ethanol, Reflux, 4h) Hydrazine->Condensation Dicarbonyl Ethyl Cyanopyruvate (Electrophile) Dicarbonyl->Condensation Cyclization Cyclization (Formation of Pyrazole Core) Condensation->Cyclization Intermediate 1-(2-Fluorobenzyl)-3-ester Intermediate Cyclization->Intermediate Transformation Functional Group Transformation (Amidation/Coupling) Intermediate->Transformation Product Final Pharmacophore (e.g., Riociguat Precursor) Transformation->Product

Figure 2: Regioselective synthesis of the 1-(2-fluorobenzyl)pyrazole core via hydrazine condensation.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Core

Rationale: This protocol avoids the N1/N2 isomer issue by building the pyrazole ring onto the hydrazine.

Materials:

  • 2-Fluorobenzylhydrazine dihydrochloride (1.0 eq)

  • Ethyl cyanopyruvate (or equivalent 1,3-electrophile) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-fluorobenzylhydrazine dihydrochloride suspended in anhydrous ethanol (10 mL/g).

  • Neutralization: Add TEA dropwise at 0°C to liberate the free hydrazine base. Stir for 30 minutes.

  • Addition: Add Ethyl cyanopyruvate slowly. The reaction is exothermic; maintain temperature <25°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates upon cooling or addition of cold water. Filter the solid. If oil remains, extract with Dichloromethane (DCM) and wash with brine. Recrystallize from EtOH/Water to obtain the N1-substituted pyrazole with >95% purity.

Protocol: Microsomal Stability Assay (Validation of Metabolic Blockade)

Rationale: To quantify the stability conferred by the 2-fluoro substituent compared to a non-fluorinated benzyl analog.

Assay Conditions:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 1 µM final concentration (ensure DMSO < 0.1%).

Procedure:

  • Pre-incubation: Incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
    • Success Metric: A

      
       > 60 minutes in HLM typically indicates successful blockade of the benzylic soft spot.
      

References

  • PubChem. (2025). Riociguat | C20H19FN8O2 | CID 11304743. National Library of Medicine. [Link]

  • Ghofrani, H. A., et al. (2013). Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension. New England Journal of Medicine. [Link]

  • Stasch, J. P., & Hobbs, A. J. (2009). NO-independent, haem-dependent soluble guanylate cyclase stimulators. Handbook of Experimental Pharmacology. [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

The Nitro Group's Double-Edged Sword: A Technical Guide to its Electronic Effects on Pyrazole Ring Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the profound electronic influence of the nitro group on the reactivity of the pyrazole ring. Moving beyond a simple recitation of facts, we will dissect the causal mechanisms that govern these effects, offering field-proven insights for the practical application of this knowledge in chemical synthesis and drug discovery. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding how to modulate its reactivity through substitution is paramount for the rational design of novel therapeutics.[1]

The Fundamental Electronic Landscape: Pyrazole and the Nitro Group

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment. The N1 nitrogen is considered "pyrrole-like" and contributes its lone pair to the aromatic sextet, while the N2 nitrogen is "pyridine-like" with its lone pair residing in an sp² hybrid orbital in the plane of the ring. This distribution of electrons makes the pyrazole ring generally electron-rich and susceptible to electrophilic attack, primarily at the C4 position where electron density is highest.[2]

Enter the nitro group (–NO₂), a powerful electron-withdrawing substituent. Its influence is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the pyrazole ring onto its oxygen atoms, further decreasing the electron density on the ring. This effect is most pronounced when the nitro group is at the C3 or C5 position.

The combined -I and -M effects of the nitro group fundamentally alter the reactivity of the pyrazole ring, transforming it from an electron-rich to an electron-poor system.

Quantifying the Electronic Impact: The Effect on Acidity (pKa)

A direct measure of the electron-withdrawing strength of the nitro group is its effect on the acidity of the N-H proton of the pyrazole ring. The stronger the electron-withdrawing effect, the more stabilized the resulting pyrazolate anion, and thus the lower the pKa (stronger acid).

CompoundPredicted Aqueous pKaReference
Pyrazole~14General knowledge
3-Nitropyrazole8.32 ± 0.10[3]
4-Nitropyrazole9.63 ± 0.50[4][5][6]

As the data clearly indicates, the presence of a nitro group significantly increases the acidity of the pyrazole ring. The lower pKa of 3-nitropyrazole compared to 4-nitropyrazole can be attributed to the closer proximity of the nitro group to the N-H bond, leading to a stronger inductive effect, and a more effective resonance stabilization of the conjugate base.

A Tale of Two Reactivities: Electrophilic vs. Nucleophilic Substitution

The introduction of a nitro group creates a fascinating dichotomy in the reactivity of the pyrazole ring. While it deactivates the ring towards electrophilic attack, it simultaneously activates it for nucleophilic substitution.

Taming the Ring: Deactivation in Electrophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group makes the pyrazole ring significantly less nucleophilic and therefore less reactive towards electrophiles. Electrophilic substitution reactions on nitropyrazoles, such as further nitration or halogenation, require harsher conditions (e.g., stronger acids, higher temperatures) compared to the parent pyrazole.

The directing effect of the nitro group is also crucial. Since the nitro group deactivates all positions on the ring, but the C4 position remains the most electron-rich (or least electron-deficient), electrophilic substitution on a nitropyrazole will still preferentially occur at the C4 position if it is unsubstituted.[2][7] If the C4 position is blocked, substitution may occur at C3 or C5 under more forcing conditions.[2]

Visualizing the Mechanism: Electrophilic Nitration of Pyrazole

The following diagram illustrates the generally accepted mechanism for the electrophilic nitration of pyrazole, which proceeds via a resonance-stabilized cationic intermediate (sigma complex). The attack at C4 is favored due to the greater number of resonance structures that delocalize the positive charge without placing it on the already electron-deficient nitrogen atom.

Caption: Mechanism of Electrophilic Nitration of Pyrazole at C4.

Awakening the Ring: Activation in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor nature of the nitropyrazole ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This is particularly true when multiple nitro groups are present, as in dinitropyrazoles. The nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

A key feature of SNAr on nitropyrazoles is the ability of the nitro group itself to act as a leaving group, especially when positioned at C3 or C5. The regioselectivity of these reactions is a subject of ongoing research, but generally, the most electron-deficient position is the most susceptible to nucleophilic attack. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution often occurs regioselectively at the C3-position.[8]

Visualizing the Mechanism: Nucleophilic Aromatic Substitution on 3,4-Dinitropyrazole

This diagram illustrates the SNAr mechanism with an amine nucleophile on a 1-substituted 3,4-dinitropyrazole, where the C3-nitro group is displaced.

Caption: SNAr Mechanism on a Dinitropyrazole.

Practical Applications and Experimental Protocols

The ability to fine-tune the reactivity of the pyrazole ring using the nitro group has significant implications for organic synthesis and drug discovery. Nitropyrazoles serve as versatile intermediates for the introduction of other functional groups.

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. While the direct incorporation of a nitro group in a final drug product can be a concern due to potential toxicity, nitropyrazoles are invaluable intermediates.[5] For instance, 4-nitropyrazole is a building block for the synthesis of LRRK2 inhibitors, which are being investigated as a potential treatment for Parkinson's disease.[6] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key nitropyrazole intermediates.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

This protocol describes the direct nitration of pyrazole.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add pyrazole to the cold sulfuric acid while stirring to control the exothermic reaction.

  • Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3 hours.[6]

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The white precipitate of 4-nitropyrazole is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to yield 4-nitropyrazole.

Protocol 2: Synthesis of 1-Methyl-4-nitropyrazole

This protocol details the N-methylation of 4-nitropyrazole.

Materials:

  • 4-Nitro-1H-pyrazole

  • Methylhydrazine

  • Toluene

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-nitropyrazole in toluene, add methylhydrazine.

  • Reflux the reaction mixture for 10 hours.[9]

  • Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford 1-methyl-4-nitropyrazole.

Conclusion

The electronic effects of the nitro group on the pyrazole ring are a classic example of how a single functional group can dramatically and predictably alter the reactivity of a heterocyclic system. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This "double-edged sword" provides chemists with a powerful tool to control the functionalization of the pyrazole core. A thorough understanding of these principles, from the fundamental electronic effects to the practicalities of synthetic protocols, is essential for researchers and scientists aiming to leverage the full potential of nitropyrazole chemistry in the development of novel molecules with applications in medicine and beyond.

References

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  • Kralj, D., Grošelj, U., & Meden, A. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4825.
  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2936-2948.
  • Li, J., Wang, Y., & Zhang, J. (2018). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles.
  • Katritzky, A. R., & Taylor, R. (1990). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXV. The nitration of phenylpyrazolones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1835-1839.
  • Kanishchev, O. S., & Khasanov, S. A. (2010). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Journal of Organic Chemistry, 46(1), 114-119.
  • Kivekas, O., Foces-Foces, C., Rodriguez, H., & Elguero, J. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Organic & Biomolecular Chemistry, 20(48), 9746-9752.
  • Google Patents. (1966). US3294814A - 4-nitropyrazoles.
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  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • SlidePlayer. (n.d.). Pyrazole. Retrieved February 15, 2026, from [Link]

  • Huang, M. X., Tian, Y. J., Han, C., Liu, R. D., Xie, X., Yuan, Y., ... & Wu, Y. (2022).
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Solubility profile of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive solubility profiling of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals (structurally related to sGC stimulators like Riociguat).

Editorial Note: As specific experimental solubility data for this exact regioisomer is not publicly indexed in open thermodynamic databases, this guide serves as a definitive methodological whitepaper . It provides the standard operating procedures (SOPs), theoretical frameworks, and predictive baselines required for researchers to generate and validate this data in-house.

Executive Summary & Compound Architecture

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (CAS: 957354-37-9) is a functionalized heterocycle combining a lipophilic fluorinated benzyl group with a polar, electron-withdrawing nitro-pyrazole core. Its solubility profile is the governing factor in optimizing nucleophilic substitution reactions (N-alkylation), purification via crystallization, and subsequent reduction steps to the amino-pyrazole precursor.

Structural Determinants of Solubility
  • Fluorobenzyl Moiety: Introduces significant lipophilicity and

    
     stacking potential, reducing solubility in water but enhancing it in aromatic solvents (Toluene) and chlorinated hydrocarbons.
    
  • 3-Nitro Group: A strong hydrogen bond acceptor (HBA). It increases polarity and crystal lattice energy, often necessitating polar aprotic solvents (DMSO, DMF) or medium-polarity solvents (Ethyl Acetate, Acetone) for high-concentration processing.

  • Pyrazole Core: Provides a rigid planar scaffold. The lack of an N-H donor (due to N1-substitution) removes the amphoteric character typical of unsubstituted pyrazoles, making it a neutral organic solute.

Theoretical Framework: Thermodynamic Modeling

To accurately profile this compound, experimental data must be correlated with thermodynamic models. These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating the mole fraction solubility (


) of pyrazole derivatives with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: Highly accurate for non-ideal solutions where the enthalpy of solution varies with temperature.

The van't Hoff Equation

Used to extract thermodynamic parameters (


) from the linear region of the solubility plot.


Experimental Protocols (SOPs)

Two primary methods are recommended to establish the solubility profile. The Laser Monitoring Method is preferred for speed and precision, while the Gravimetric Method is the gold standard for validation.

Dynamic Laser Monitoring Method

This method detects the precise moment of dissolution (clearing point) by monitoring the intensity of a laser beam passing through the suspension.

Workflow Diagram (DOT):

LaserSolubilityWorkflow Start Start: Weigh Solute & Solvent Vessel Jacketed Vessel (Temp Control) Start->Vessel Laser Laser Source (650 nm) & Detector Vessel->Laser Setup Heating Ramp Temp (0.1 K/min) Laser->Heating Detection Monitor Transmittance Heating->Detection ClearPoint Max Transmittance (Dissolution) Detection->ClearPoint Solid Disappears Record Record T and x1 ClearPoint->Record Repeat Add Solvent/Solute & Repeat Record->Repeat Next Concentration Repeat->Heating

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Isothermal Gravimetric Method (Shake-Flask)

Protocol:

  • Saturation: Add excess 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Phase Separation: Stop agitation and allow settling for 2 hours (or centrifuge).

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m).
    
  • Quantification: Evaporate solvent and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Predicted Solubility Profile & Solvent Selection

Based on the structural analogs (e.g., 1-benzyl-3-nitropyrazole, Riociguat intermediates), the expected solubility behavior is categorized below.

Table 1: Predicted Solubility Classes for Process Optimization

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMF, DMSO, NMPVery High (> 15 g/100g )Reaction medium (Nucleophilic substitution)
Medium Polarity Acetone, Ethyl Acetate, THFHigh (5–12 g/100g )Extraction, Initial crystallization
Alcohols Methanol, Ethanol, IPAModerate (1–5 g/100g )Ideal for Crystallization (Cooling curves)
Aromatics Toluene, XyleneModerate-Low Washing, removal of non-polar impurities
Anti-Solvents Water, Hexane, HeptaneInsoluble (< 0.1 g/100g )Yield maximization (Precipitation)
Critical Insight for Crystallization

The steep solubility curve expected in Alcohols (Ethanol/Methanol) makes them the ideal candidates for cooling crystallization. The compound is likely to exhibit a positive enthalpy of dissolution (


), meaning solubility increases significantly with temperature.

Data Analysis & Validation Pipeline

Once experimental data is collected, use this logic flow to validate the results and select the optimal thermodynamic model.

Analysis Logic (DOT):

DataAnalysis Data Raw Data (x1 vs T) Plot Plot ln(x1) vs 1/T Data->Plot Linear Is Linear? Plot->Linear VanHoff Apply van't Hoff Eq Linear->VanHoff Yes Apelblat Apply Mod. Apelblat Eq Linear->Apelblat No (Curved) Params1 Calc ΔH, ΔS, ΔG VanHoff->Params1 Validation Calc Relative Avg Deviation (RAD) Params1->Validation Regression Non-linear Regression Apelblat->Regression Regression->Validation Decision RAD < 5%? Validation->Decision Publish Valid Model Decision->Publish Yes Refine Check Exp. Errors Decision->Refine No

Figure 2: Thermodynamic Modeling and Validation Logic.

References

  • Solubility of Pyrazole Derivatives: Zhang, Y., et al. "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data, 2022. Link

  • Experimental Methodology (Laser Method): Jouyban, A., et al. "An automated system for determining drug solubility based on laser monitoring technique."[1] Pharmaceutical Sciences, 2024.[1] Link

  • Thermodynamic Modeling (Apelblat): Wang, J., et al. "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents." Journal of Chemical & Engineering Data, 2023. Link

  • Compound Synthesis Context (Riociguat): Bi, S., et al. "An expeditious synthesis of riociguat."[2] Synthetic Communications, 2023.[2] Link

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Methodological & Application

Application Note: Accelerating the Synthesis of N-Benzyl Nitro Pyrazoles with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Benzyl Nitro Pyrazoles and the Need for Synthetic Efficiency

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] Specifically, N-benzyl nitro pyrazoles are valuable intermediates in drug discovery, with the N-benzyl group often enhancing lipophilicity and the nitro group serving as a versatile handle for further functionalization or as a key pharmacophoric element.[1][4] The development of efficient, rapid, and sustainable synthetic methodologies is therefore critical to accelerating the discovery and development of new therapeutic agents based on this scaffold.[5]

Traditional synthesis methods for pyrazoles often involve prolonged reaction times under reflux conditions, which can lead to higher energy consumption and the formation of unwanted by-products.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing rapid, uniform, and highly efficient heating.[7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of N-benzyl nitro pyrazoles, highlighting the significant advantages over conventional heating methods and explaining the rationale behind the experimental design.

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating.[9] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction and ionic conduction. This process offers several distinct advantages:

  • Rapid & Volumetric Heating: Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves heat the entire bulk of the reaction mixture simultaneously and directly.[10] This leads to a dramatic reduction in reaction times, often from hours to mere minutes.[7][8]

  • Increased Yields & Purity: The rapid heating minimizes the time reactants are held at high temperatures, reducing the likelihood of side reactions and thermal degradation of products, which often translates to higher isolated yields and improved product purity.[8][11]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional methods that require heating large oil baths or heating mantles.[8]

  • Green Chemistry Alignment: The reduction in reaction time, potential for solvent-free reactions, and lower energy consumption position MAOS as a green chemistry technique.[11]

Reaction Mechanism: Cyclocondensation Pathway

The synthesis of the pyrazole core typically proceeds via a cyclocondensation reaction. In this protocol, the reaction involves benzylhydrazine and a nitro-substituted 1,3-dielectrophile, such as 3,3-bis(methylthio)-1-nitroprop-2-en-1-one. The proposed mechanism involves an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. Microwave energy efficiently drives this multi-step process to completion in a fraction of the time required by conventional heating.

Comparative Analysis: Microwave vs. Conventional Heating

To illustrate the profound impact of microwave assistance, the following table summarizes typical performance indicators for pyrazole synthesis, demonstrating the clear advantages of the MAOS approach.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional HeatingReference(s)
Reaction Time 3 - 10 minutes1 - 3 hours[10]
Temperature 130 °C130 °C[10]
Typical Yield High (e.g., 85-95%)Moderate (e.g., 60-80%)[8][10]
Energy Input Low & TargetedHigh & Diffuse[8]
Process Control Precise Temperature & Pressure MonitoringLess Precise, Potential for HotspotsN/A

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzyl-5-methyl-3-nitro-1H-pyrazole

This protocol details a representative synthesis. Researchers should adapt molar equivalents and purification methods based on their specific substrates and analytical findings.

Materials & Reagents:

  • Benzylhydrazine

  • (E)-1-nitro-1-(phenylsulfonyl)prop-2-ene (or a similar nitro-substituted precursor)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monowave microwave reactor (or equivalent)

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions are conducted in sealed vessels and can generate high internal pressures. Never exceed the recommended volume, temperature, or pressure limits of the reaction vessel and instrument.

  • Ensure the microwave reactor's safety interlocks are functioning correctly before use.

Step-by-Step Methodology
  • Reactant Preparation:

    • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the nitro-substituted precursor (e.g., (E)-1-nitro-1-(phenylsulfonyl)prop-2-ene) (1.0 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 mmol). The base acts as a catalyst and scavenger for any acidic by-products.

    • Add benzylhydrazine (1.2 mmol). A slight excess of the hydrazine ensures the complete consumption of the limiting reagent.

  • Solvent Addition:

    • Add N,N-Dimethylformamide (DMF) (3 mL). DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy.

  • Microwave Irradiation:

    • Seal the reaction vessel securely.

    • Place the vessel inside the microwave cavity.

    • Set the reaction parameters:

      • Temperature: 130 °C (The instrument will modulate power to maintain this temperature)

      • Reaction Time: 10 minutes

      • Stirring: On (e.g., 600 rpm)

    • Initiate the irradiation program. The instrument will monitor temperature and pressure in real-time.

  • Reaction Monitoring & Work-up:

    • After the program is complete, allow the vessel to cool to a safe temperature (typically below 50 °C) before removal.

    • Verify reaction completion using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:EtOAc).

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

Visual Workflow of the Microwave Synthesis Protocol

MAOS_Workflow A 1. Reagent Loading (Nitro-precursor, K₂CO₃, Benzylhydrazine in DMF) B 2. Vessel Sealing & Placement A->B Secure Vessel C 3. Microwave Irradiation (130 °C, 10 min) B->C Program Start D 4. Cooling (To < 50 °C) C->D Reaction Complete E 5. Work-up (Aqueous Quench & Extraction) D->E Unseal & Transfer F 6. Purification (Column Chromatography) E->F Crude Product G Final Product (N-Benzyl Nitro Pyrazole) F->G Pure Compound

Caption: Experimental workflow for the microwave-assisted synthesis of N-benzyl nitro pyrazoles.

Conclusion

Microwave-assisted organic synthesis provides a superior alternative to conventional heating for the production of N-benzyl nitro pyrazoles.[10] The methodology presented here demonstrates a rapid, efficient, and high-yielding process that aligns with the principles of green chemistry.[11] By dramatically reducing reaction times from hours to minutes, this technique allows researchers in medicinal chemistry and drug development to accelerate the synthesis of novel compounds, ultimately expediting the drug discovery pipeline.[9]

References

  • Wang, L., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Sharma, U., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Bose, A., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Dallinger, D., & Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, L., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Arora, H., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. Available at: [Link]

  • Çetin, A., & Ceylan, M. (2020). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Smith, A., et al. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sharma, K., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Alam, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. Available at: [Link]

Sources

Application Note: High-Efficiency Amide Coupling Using 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole as a scaffold for synthesizing bioactive amides. While this specific molecule acts as a "masked" amine, its successful application requires a rigorous three-phase workflow: Regioselective Synthesis , Chemomimetic Reduction , and Low-Nucleophilicity Amide Coupling . This note addresses the critical challenge of N-alkylation regioisomerism and the reduced nucleophilicity of the resulting 3-aminopyrazole, providing a validated pathway for medicinal chemistry applications, particularly in the development of soluble Guanylate Cyclase (sGC) stimulators.

Introduction & Strategic Context

The 1-benzyl-3-aminopyrazole motif is a privileged pharmacophore, serving as the structural core for sGC stimulators like Riociguat and Vericiguat [1, 2]. The 2-fluorobenzyl group is specifically selected to block metabolic oxidation at the benzylic position while offering steric protection.

However, the 3-nitro-1H-pyrazole starting material presents two primary synthetic hurdles:

  • Regioselectivity: Alkylation of 3-nitropyrazole yields a mixture of 1,3- and 1,5-isomers.

  • Nucleophilicity: Upon reduction, the resulting 3-aminopyrazole is significantly less nucleophilic than standard alkyl amines due to the electron-withdrawing nature of the heteroaromatic ring, necessitating high-energy coupling conditions [3].

This guide provides a self-validating protocol to navigate these challenges.

Phase I: Synthesis & Purification of the Nitro Precursor

Objective: Synthesize 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole with high isomeric purity.

Mechanism of Regioselectivity

3-Nitropyrazole exists in tautomeric equilibrium. Under basic alkylation conditions, the reaction produces two regioisomers:

  • 1,3-isomer (Desired): Less sterically hindered; thermodynamically favored.

  • 1,5-isomer (Undesired): Kinetic product; often forms due to the proximity of the lone pair to the nitro group.

Experimental Protocol

Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq),


 (2.0 eq), DMF (anhydrous).
  • Dissolution: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at RT for 30 min. Observation: Suspension may thicken.
    
  • Alkylation: Dropwise add 2-fluorobenzyl bromide. Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification (CRITICAL): The crude will contain both isomers.

    • Column Chromatography: Silica gel, Gradient 0-30% EtOAc/Hexanes.

    • Elution Order: The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (less polar) typically elutes after the 1,5-isomer in non-polar systems, but polarity inversion can occur depending on the stationary phase.

    • Validation: Verify by NOESY NMR. The 1,5-isomer will show a correlation between the benzyl

      
       and the pyrazole C4-H. The 1,3-isomer (desired) will not  show this correlation strongly.
      

Phase II: Nitro Reduction (Activation)

Objective: Convert the nitro group to the active amine without defluorination.

Protocol: Catalytic Hydrogenation

While Fe/HCl is cheaper, Pd/C hydrogenation is recommended for pharmaceutical libraries to avoid iron chelation in downstream steps.

Reagents: Nitro precursor (1.0 eq), 10% Pd/C (10 wt%), MeOH/THF (1:1).

  • Setup: Purge reaction vessel with

    
    . Suspend precursor and Pd/C in solvent.
    
  • Reduction: Introduce

    
     (balloon pressure or 1 atm). Stir vigorously at RT for 2-4 hours.
    
    • Process Control: Monitor via LCMS. Look for the disappearance of the Nitro peak (M+) and appearance of Amine (M-30+2 = M-28 mass shift? No,

      
       (-32) 
      
      
      
      (+2) = M-30. Actually:
      
      
      (+2H) is wrong.
      
      
      . Mass change:
      
      
      ? No.
      
      
      is 46.
      
      
      is 16. Loss of 30 Da.)
    • Correction: Mass shift is

      
      .
      
  • Filtration: Filter through Celite® to remove Pd.

  • Isolation: Concentrate in vacuo. The resulting 1-(2-fluorobenzyl)-1H-pyrazol-3-amine is air-sensitive (oxidation to azo dimers). Use immediately in Phase III.

Phase III: Amide Coupling (The Core Application)

Objective: Couple the weak nucleophile (3-aminopyrazole) with a carboxylic acid.

The Challenge: Low Nucleophilicity

The lone pair on the exocyclic amine is partially delocalized into the pyrazole ring. Standard EDC/NHS coupling often fails or proceeds with low yield.

Recommended Method A: HATU Activation (Standard)

Best for libraries and valuable acids.

ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.1Electrophile
HATU 1.2Coupling Agent (High reactivity)
DIPEA (Hunig's Base) 3.0Base (Activates acid & deprotonates amine)
DMF or DMA SolventPolar aprotic is required

Steps:

  • Dissolve Acid and DIPEA in DMF. Stir 5 min.

  • Add HATU. Stir 10 min (Pre-activation is crucial to form the O-At ester).

  • Add the 1-(2-fluorobenzyl)-1H-pyrazol-3-amine (from Phase II).

  • Stir at 50°C for 4-12 hours. Note: Room temperature is often insufficient for pyrazole amines.

Recommended Method B: Acid Chloride (Robust)

Best for scale-up or sterically hindered acids.

  • Convert Acid to Acid Chloride (SOCl2 or Oxalyl Chloride).

  • Dissolve Pyrazole Amine in DCM/Pyridine (5:1).

  • Add Acid Chloride at 0°C, then warm to RT.

Visualization of Workflows

Diagram 1: Regioselective Synthesis & Isomer Logic

G Start 3-Nitro-1H-pyrazole Reaction Alkylation (Thermodynamic vs Kinetic) Start->Reaction Dissolve Reagent 2-Fluorobenzyl Bromide + K2CO3 / DMF Reagent->Reaction Isomer1 1,3-Isomer (Target) 1-(2-fluorobenzyl)-3-nitro (Less Hindered) Reaction->Isomer1 Major Isomer2 1,5-Isomer (Byproduct) 1-(2-fluorobenzyl)-5-nitro (Steric Clash) Reaction->Isomer2 Minor Purification Chromatography Separation Isomer1->Purification Isomer2->Purification Final Ready for Reduction Purification->Final Pure 1,3-Isomer

Caption: Regioselective alkylation pathway distinguishing the desired 1,3-isomer from the 1,5-byproduct.

Diagram 2: Reduction & Coupling Workflow

H Nitro 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Reduction Reduction Phase (Pd/C, H2, MeOH) Nitro->Reduction Amine INTERMEDIATE: 1-(2-fluorobenzyl)-1H-pyrazol-3-amine (Weak Nucleophile) Reduction->Amine -O2, +H Coupling Amide Coupling (DMF, 50°C) Amine->Coupling Nucleophilic Attack Activation Acid Activation (R-COOH + HATU + DIPEA) Activation->Coupling Activated Ester Product FINAL PRODUCT: Pyrazolyl-Amide Scaffold Coupling->Product

Caption: Step-by-step conversion of the nitro-precursor to the final amide pharmacophore.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mixed Regioisomers Inadequate separation during Phase I.Use a slower gradient (e.g., 0-10% EtOAc over 20 mins). Verify via NOESY NMR before reduction.
Incomplete Coupling Low nucleophilicity of 3-aminopyrazole.Increase temperature to 60°C. Switch from HATU to Acid Chloride/Pyridine method.
Dimer Formation Oxidation of amine during Phase II workup.Keep amine under inert atmosphere (

). Do not store; couple immediately.
Defluorination Over-reduction during hydrogenation.Switch catalyst from Pd/C to

(Adams catalyst) or use Fe/NH4Cl reduction.

References

  • Follmann, M., et al. (2017). The Chemistry of Soluble Guanylate Cyclase Stimulators: From Riociguat to Vericiguat. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Synthesis of Vericiguat Intermediates.

  • Common Organic Chemistry. (2024).[1] Amide Coupling Conditions for Electron-Deficient Amines.

  • MDPI. (2022). Regioselectivity in Pyrazole Alkylation.[2][3][4] Molecules.[2][3][4][5][6][7][8][9]

  • PubChem. (2024). Compound Summary: 3-Nitropyrazole.[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subject: High-Yield Synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Cas No: 957354-37-9 (Target Analog) Application: Critical intermediate for soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges in the


-alkylation of 3-nitro-1H-pyrazole. The synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole  is deceptively simple; while the bond formation is a standard 

reaction, the regioselectivity between the

and

positions of the pyrazole ring is the primary determinant of yield and purity.

This guide moves beyond generic protocols to provide a regioselective, scalable methodology grounded in the "Cesium Effect" and thermodynamic control.

Module 1: Critical Process Parameters (CPP) & Mechanism

The Regioselectivity Paradox

3-Nitro-1H-pyrazole exists in tautomeric equilibrium. When alkylated with 2-fluorobenzyl bromide, two isomers are possible:

  • Target (N1-alkyl): 1-(2-fluorobenzyl)-3 -nitro-1H-pyrazole.[2]

  • Impurity (N2-alkyl): 1-(2-fluorobenzyl)-5 -nitro-1H-pyrazole.[2]

Why yields fail:

  • Steric Hindrance: The nitro group at position 3 creates steric bulk. Kinetic alkylation often favors the less hindered nitrogen (N1), which is desirable.

  • Coordination Effects: In non-optimized conditions (e.g., using NaH/THF), the metal cation can coordinate with the nitro oxygen and the adjacent nitrogen (N2), directing alkylation to the wrong position (yielding the 5-nitro isomer).

  • The Solution: We utilize Cesium Carbonate (

    
    )  in DMF . The large ionic radius of Cesium minimizes tight ion-pairing/coordination with the nitro group, allowing steric factors to dominate, thereby favoring the desired 3-nitro isomer [1].
    
Reaction Pathway Visualization

ReactionPathway Reactants 3-Nitro-1H-pyrazole + 2-Fluorobenzyl Bromide Transition Transition State (Base Dependent) Reactants->Transition Cs2CO3 / DMF Target TARGET PRODUCT 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Sterically Favored) Transition->Target Major Pathway (Cesium Effect) Impurity IMPURITY 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (Coordination Favored) Transition->Impurity Minor Pathway

Figure 1: Mechanistic divergence in nitropyrazole alkylation. The choice of base dictates the ratio of Target to Impurity.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole on a 10g scale.

Reagents & Materials
ReagentEquiv.[2][3]RoleCritical Note
3-Nitro-1H-pyrazole 1.0SubstrateEnsure dryness; water kills reaction rate.
2-Fluorobenzyl bromide 1.1ElectrophileLachrymator. Handle in fume hood.
Cesium Carbonate (

)
1.2BaseKey Driver. Must be anhydrous/finely ground.
DMF (N,N-Dimethylformamide) 10 VolSolventAnhydrous grade (<0.05%

).
Step-by-Step Methodology
  • Preparation:

    • Charge a dry 250 mL round-bottom flask with 3-nitro-1H-pyrazole (10.0 g, 88.4 mmol) and anhydrous DMF (100 mL).

    • Add

      
        (34.6 g, 106.1 mmol) in one portion. The suspension may turn slightly yellow.
      
    • Technical Insight: Stir at Room Temperature (RT) for 30 mins before adding the bromide. This ensures complete deprotonation and formation of the pyrazolate anion.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to suppress kinetic side-reactions.

    • Add 2-fluorobenzyl bromide (18.4 g, 97.2 mmol) dropwise over 20 minutes.

    • Remove ice bath and allow to warm to RT. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The 3-nitro product usually has a slightly higher Rf than the 5-nitro impurity, but they are close.

  • Workup (Quench & Extraction):

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

    • Filter the solid. If oil forms (common with DMF residues), extract with Ethyl Acetate (3 x 100 mL), wash with Brine (2 x 100 mL), and dry over

      
      .
      
  • Purification (The Isomer Split):

    • Crude Yield Check: You will likely have a 9:1 to 15:1 mixture of 3-nitro (Target) vs 5-nitro (Impurity).

    • Recrystallization: Dissolve the crude solid in hot Ethanol . Allow to cool slowly. The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole crystallizes preferentially.

    • Alternative: If purity is <95%, perform flash chromatography (Gradient: 0

      
       30% EtOAc in Hexanes).
      

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture in DMF or BaseThe pyrazolate anion is quenched by water. Use freshly opened anhydrous DMF and dry

in an oven at 120°C prior to use.
High 5-Nitro Impurity "Coordination Effect" (Wrong Base)If you used NaH or

, switch to

. Sodium coordinates tightly to the nitro group, directing the benzyl group to the adjacent nitrogen (N2/5-position) [2].
Incomplete Conversion Stirring/Solubility issues

is dense. Ensure vigorous magnetic stirring or use an overhead stirrer for scales >20g.
Product "Oils Out" Residual DMFDMF is hard to remove. Wash the organic layer with 5% LiCl solution (3x) during workup to strip DMF into the aqueous phase.
Dark/Black Reaction Thermal DecompositionDo not heat above 60°C. Nitro-pyrazoles are thermally sensitive. Keep reaction at RT.
Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture (DMF/Solids) Quench Quench into Ice Water Crude->Quench Precipitate Solid Precipitate? Quench->Precipitate Filter Filter & Wash (Water) Precipitate->Filter Yes Extract Extract (EtOAc) + LiCl Wash Precipitate->Extract No (Oiled out) Recryst Recrystallization (EtOH) Target: >98% Purity Filter->Recryst Extract->Recryst

Figure 2: Workup decision tree to handle phase separation issues common in DMF reactions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) instead of Cesium Carbonate to save costs? 
  • Answer: Yes, but expect a drop in regioselectivity.

    
     typically yields a ratio of ~4:1 (3-nitro : 5-nitro), whereas 
    
    
    
    can achieve ratios >10:1. If you use
    
    
    , you must perform a rigorous column chromatography separation, which may cost more in solvent and silica than the price difference of the base.

Q2: Why is the 2-fluorobenzyl group used specifically?

  • Answer: In drug development (specifically sGC stimulators), the 2-fluoro substituent provides metabolic stability against benzylic oxidation and improves lipophilicity for membrane permeability [3].

Q3: My TLC shows two spots very close together. Which is which?

  • Answer: Typically, the 3-nitro isomer (Target) is less polar and has a higher Rf value than the 5-nitro isomer because the nitro group is further from the alkylation site, reducing the overall dipole moment slightly compared to the 5-nitro isomer. Always confirm with crude NMR: The proton on the pyrazole ring C5 (in the target) usually appears as a doublet at a different shift than C3 (in the impurity).

Q4: Is the reaction sensitive to light?

  • Answer: Nitro-compounds can be photolabile. While not strictly required, wrapping the flask in foil is a "Good Laboratory Practice" (GLP) precaution that costs nothing and eliminates a variable.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.[4][5][6] Context: Establishes the mechanistic basis for using specific bases to control N1 vs N2 selectivity in pyrazoles.

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017. Context: Provides comparative data on base effects (

    
     vs 
    
    
    
    ) and solvent effects on regioselectivity.
  • Role of Fluorine and Nitro Groups in Modulating Reactivity and Properties of Heterocycles. National Institutes of Health (NIH) / BenchChem Overview. Context: Discusses the pharmacological relevance of the 2-fluorobenzyl and 3-nitro moieties in medicinal chemistry.

  • Synthesis of Vericiguat and its Intermediates (Patent Literature). Google Patents (WO2011147809). Context: Validates the industrial relevance of this specific alkylation step in the synthesis of sGC stimulators.

Sources

Technical Support Center: Purification of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., analogs of Riociguat or Vericiguat).

The primary challenge in this synthesis is regioselectivity . The N-alkylation of 3-nitro-1H-pyrazole typically yields a mixture of two regioisomers:

  • 1,3-isomer (Target): 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.

  • 1,5-isomer (Impurity): 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole.

Achieving pharmaceutical-grade purity (>98%) requires a robust strategy to separate these isomers, which possess similar physicochemical properties. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for separation.

The Regioisomer Challenge: Mechanism & Logic

To troubleshoot purification, one must understand the reaction dynamics. 3-Nitro-1H-pyrazole exists in tautomeric equilibrium. Upon deprotonation by a base (e.g.,


, 

), the resulting pyrazolate anion has two nucleophilic nitrogen sites (

and

).
  • Thermodynamics vs. Kinetics: Steric hindrance from the nitro group generally disfavors attack adjacent to it (the

    
     position), making the 1,3-isomer  the major product. However, the 1,5-isomer  forms as a significant byproduct (typically 5–20%), necessitating chromatographic or crystallographic separation.
    
Visualizing the Reaction Pathway

ReactionPathway Start 3-Nitro-1H-pyrazole (Tautomeric Mix) Intermediate Pyrazolate Anion (Resonance Hybrid) Start->Intermediate Deprotonation Reagents 2-Fluorobenzyl bromide + Base (K2CO3/Cs2CO3) Reagents->Intermediate Product13 MAJOR PRODUCT 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Less Polar) Intermediate->Product13 Alkylation at N1 (Sterically Favored) Product15 IMPURITY 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (More Polar) Intermediate->Product15 Alkylation at N2 (Sterically Hindered)

Figure 1: Reaction pathway showing the bifurcation into 1,3- and 1,5-regioisomers during N-alkylation.

Troubleshooting Guide (FAQ Format)

Scenario A: Chromatography Issues

Q: I see two spots on TLC very close together. Which one is my product? A: typically, the 1,3-isomer (Target) is less polar and elutes first (Higher


), while the 1,5-isomer (Impurity)  is more polar and elutes later  (Lower 

).
  • Why? The dipole vector in the 1,5-isomer is generally larger due to the additive alignment of the nitro group and the pyrazole lone pairs.

  • Verification: Isolate a small amount of the top spot and run a NOESY NMR (see Section 5).

Q: The isomers are co-eluting on my flash column. How do I improve resolution? A: Standard Hexane/Ethyl Acetate gradients often fail to separate these isomers efficiently.[1]

  • Solution: Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system. The

    
     interactions offered by Toluene can sometimes discriminate between the electronic environments of the two isomers better than simple aliphatics.
    
Scenario B: Isolation Issues

Q: My product is oiling out during recrystallization. A: This is common for benzylated nitropyrazoles.

  • Cause: The melting point is suppressed by the presence of the 1,5-isomer impurity.

  • Fix:

    • Perform a "crude" silica plug filtration first to remove the bulk of the 1,5-isomer.

    • Use IPA (Isopropyl Alcohol) / Heptane instead of Ethanol/Water.

    • Seed the solution with a pure crystal of the target compound at the cloud point.

Q: The yield is lower than reported in literature (e.g., <60%). A: Check your base and solvent dryness.

  • Moisture: Water competes with the pyrazole for the alkyl halide, forming 2-fluorobenzyl alcohol.

  • Base: Ensure

    
     or 
    
    
    
    is finely ground and anhydrous. Clumping reduces surface area and conversion rates.

Validated Purification Protocols

Method A: Flash Column Chromatography (Primary Purification)

Best for: Small to medium scale (<10g) or separating crude mixtures with high impurity content.

ParameterSpecification
Stationary Phase Silica Gel (40–63 µm), irregular.
Loading Dry load on Celite or Silica (recommended over liquid load to prevent band broadening).
Mobile Phase A n-Heptane (or Hexanes)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient Profile 0% B for 2 CV (Column Volumes) 0%

20% B over 10 CV Hold 20% B for 5 CV (Target usually elutes here) 20%

50% B (Elutes 1,5-isomer)
Alternative Solvent Toluene / Ethyl Acetate (Start 100:0

90:10). Excellent for difficult separations.

Step-by-Step:

  • Dissolve crude residue in minimal DCM.

  • Add Celite (2g per 1g crude) and concentrate to dryness (free-flowing powder).

  • Pack cartridge and run the gradient.

  • Critical QC: Check fractions by TLC. The 1,3-isomer (Target) is the top spot .

Method B: Recrystallization (Polishing)

Best for: Scale-up (>10g) or increasing purity from 95% to >99%.

Solvent System: Ethanol / Water or IPA / Heptane.

Protocol:

  • Dissolve the semi-pure solid in boiling Ethanol (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat.

  • Add Water dropwise until persistent turbidity (cloudiness) is observed.

  • Add a few drops of Ethanol to just clear the solution again.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Cool to 0–4°C in an ice bath for 2 hours.

  • Filter the pale yellow/white needles and wash with cold Ethanol/Water (1:1).

Analytical Validation (The "Truth" Test)

You must confirm the regiochemistry. Simple 1H-NMR is insufficient without comparative data. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.

Regioisomer Identification Table
Feature1,3-Isomer (Target) 1,5-Isomer (Impurity)
Structure Benzyl group at N1; Nitro at C3.[2]Benzyl group at N1; Nitro at C5.
Protons Present H4 and H5.H3 and H4.
NOESY Signal (Key) Strong interaction between Benzyl-

and Pyrazole H5 .
NO interaction between Benzyl-

and Pyrazole protons (H5 is blocked by Nitro).
TLC (

)
Higher (Less Polar).Lower (More Polar).
Decision Tree for Analytics

AnalyticsTree Start Isolated Solid NMR Run 1H-NMR & NOESY Start->NMR CheckNOE Check NOE between Benzyl-CH2 and Pyrazole-H NMR->CheckNOE YesNOE Strong NOE Observed (Benzyl near H5) CheckNOE->YesNOE Yes NoNOE No NOE Observed (Benzyl near Nitro) CheckNOE->NoNOE No Result13 CONFIRMED: 1,3-Isomer (Target) YesNOE->Result13 Result15 IDENTIFIED: 1,5-Isomer (Impurity) NoNOE->Result15

Figure 2: Analytical decision tree for confirming regiochemistry using NOESY NMR.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.

    • Context: Describes the synthesis of similar sGC stimulators and the N-alkyl
  • BenchChem. (n.d.).[1] "1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Synthesis and Properties."

    • Context: General properties and synthesis pathways for fluorobenzyl nitropyrazoles.[2]

  • Li, X., et al. (2010). "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives." Tetrahedron, 66, 1-10.

    • Context: Discusses the thermodynamic vs kinetic control in pyrazole alkylation and regioisomer separ
  • Google Patents. (2014). "Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride (CN104086545A)."

    • Context: Provides industrial context for the synthesis of Riociguat intermediates involving 2-fluorobenzyl alkyl

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Fluorobenzyl Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the alkylation of 2-fluorobenzyl compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 2-fluorobenzyl derivatives and offers structured solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Q: My 2-fluorobenzyl alkylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low conversion is a frequent challenge and can stem from several factors related to reaction kinetics and reagent stability. A systematic approach to troubleshooting is essential.[1]

Potential Causes & Recommended Solutions:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C.[2] For thermally sensitive substrates, consider using a microwave reactor to achieve rapid and uniform heating, which can sometimes improve yields.[2]

  • Inadequate Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may be poorly soluble in the reaction solvent.[2]

    • Solution: Switch to a stronger base or a base with better solubility in your chosen solvent. For instance, if using potassium carbonate (K₂CO₃) with limited success, consider cesium carbonate (Cs₂CO₃), which is often more effective. For particularly challenging deprotonations, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF can be optimal.[3][4]

  • Poor Leaving Group: If you are using a 2-fluorobenzyl chloride, the chloride ion is a less effective leaving group compared to bromide or iodide.

    • Solution: Consider switching to 2-fluorobenzyl bromide or iodide. Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with the alkyl bromide, via the Finkelstein reaction.[2]

  • Presence of Moisture: Water can hydrolyze the 2-fluorobenzyl halide to the corresponding benzyl alcohol, consuming your starting material.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, with the desired alkylated product being a minor component. How can I improve the selectivity?

A: Side product formation is often a consequence of competing reaction pathways. Optimizing temperature and other conditions is key to favoring the desired reaction.

Common Side Reactions & Mitigation Strategies:

  • Elimination (E1/E2) vs. Substitution (SN1/SN2): At higher temperatures, elimination reactions can compete with substitution, leading to the formation of styrene derivatives.[5]

    • Solution: Employ lower reaction temperatures to favor substitution.[5] The use of less sterically hindered bases can also minimize elimination.

  • Homocoupling: Benzylic halides can undergo homocoupling to form bibenzyl derivatives, especially in the presence of trace metal contaminants.

    • Solution: Ensure high purity of all reagents and solvents. If metal catalysis is suspected, consider using a metal scavenger or ensuring the reaction vessel is scrupulously clean.

  • Polyalkylation: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is more nucleophilic than the starting material, multiple alkylations can occur.[6]

    • Solution: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the 2-fluorobenzyl halide.[2] Adding the alkylating agent dropwise over a period of time can also help to control the reaction and minimize polyalkylation.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q: The reaction starts but then seems to stop before completion, even after an extended period. What could be causing this?

A: A stalled reaction can indicate a problem with reagent stability, catalyst activity, or reaction equilibrium.

Potential Causes & Troubleshooting Steps:

  • Reagent Decomposition: One or more of the reactants or the base may be degrading under the reaction conditions.

    • Solution: If heating for a prolonged period, consider if the solvent or base is stable at that temperature. For example, DMF can decompose in the presence of a strong base at elevated temperatures.[2] It may be necessary to run the reaction at a lower temperature for a longer time or choose a more stable solvent/base combination.

  • Inert Atmosphere Failure: For reactions sensitive to air or moisture, a breach in the inert atmosphere can lead to quenching of reactive intermediates.

    • Solution: Re-evaluate your experimental setup to ensure a continuous and positive pressure of inert gas.

  • Steric Hindrance: If either the nucleophile or the 2-fluorobenzyl halide is sterically bulky, the reaction rate will be significantly slower.[1]

    • Solution: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary.[2] In some cases, a different synthetic approach may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for 2-fluorobenzyl alkylation?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific nucleophile, solvent, and base being used. However, a general starting point is room temperature, with gradual heating if the reaction is slow. Many successful alkylations are carried out between room temperature and 80°C.[2] It is crucial to monitor the reaction by TLC or LC-MS to find the sweet spot where the reaction proceeds at a reasonable rate without significant side product formation.

ConditionTypical Temperature RangeConsiderations
Weak Nucleophile 50°C - 100°CHigher temperatures are often needed to drive the reaction to completion.
Strong Nucleophile 0°C - Room TemperatureMay proceed readily at lower temperatures; cooling may be necessary to control exotherms.
SN2 Favored Lower TemperaturesMinimizes competing elimination and SN1 pathways.[5]
SN1 Favored Higher Temperatures (with caution)Heat can promote the formation of the benzylic carbocation, but also increases the risk of elimination.[5]

Q2: How does temperature influence the SN1 vs. SN2 pathway for 2-fluorobenzyl halides?

A2: 2-Fluorobenzyl halides are primary halides but can undergo both SN1 and SN2 reactions.[7] The benzylic position can stabilize a carbocation through resonance, making the SN1 pathway accessible.[8][9]

  • Lower temperatures generally favor the SN2 pathway , which is a concerted mechanism.

  • Higher temperatures can provide the energy needed for the leaving group to depart, forming a carbocation and initiating the SN1 pathway .[5] However, this also increases the likelihood of E1 elimination.

The choice between SN1 and SN2 is also heavily influenced by the nucleophile and solvent. Strong nucleophiles and polar aprotic solvents (like DMF, ACN, DMSO) favor SN2, while weak nucleophiles and polar protic solvents (like water or alcohols) favor SN1.[8]

Q3: What is a good starting point for a general 2-fluorobenzyl alkylation protocol?

A3: A reliable starting point for the N-alkylation of an amine with 2-fluorobenzyl bromide is as follows:

Experimental Protocol: General N-Alkylation

  • To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Add 2-fluorobenzyl bromide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gradually heat the mixture to 50-80°C.

  • Once the starting material is consumed, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q4: Can I use a Lewis acid to catalyze the reaction?

A4: While Lewis acids like AlCl₃ are hallmarks of Friedel-Crafts alkylations on aromatic rings, they are generally not used for the alkylation of a nucleophile with a benzyl halide.[6][10] In this context, the goal is to have the nucleophile attack the benzylic carbon. A Lewis acid would complex with the fluorine on the benzyl halide, potentially promoting unwanted side reactions or rearrangements.[11] The focus should be on base-promoted or direct nucleophilic substitution.

Visualizing the Troubleshooting Process

A logical workflow can aid in systematically addressing experimental challenges.

troubleshooting_workflow start Low Yield or Side Products Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_base Is the Base/Solvent Combination Appropriate? check_temp->check_base Yes adjust_temp Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No check_reagents Are Reagents Pure and Anhydrous? check_base->check_reagents Yes change_base Change Base or Solvent check_base->change_base No purify_reagents Use Anhydrous Solvents & Fresh Reagents check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes adjust_temp->check_base change_base->check_reagents purify_reagents->success

Caption: A workflow for troubleshooting 2-fluorobenzyl alkylation.

Mechanistic Considerations: SN1 vs. SN2

Understanding the competing pathways is crucial for optimization.

reaction_mechanisms cluster_sn2 SN2 Pathway (Lower Temp) cluster_sn1 SN1 Pathway (Higher Temp) sn2_start Nu⁻ + 2-F-Bn-X sn2_ts Transition State [Nu---C---X]⁻ sn2_start->sn2_ts Concerted Attack sn2_prod Nu-Bn-2-F + X⁻ sn2_ts->sn2_prod sn1_start 2-F-Bn-X sn1_carbocation 2-F-Bn⁺ Carbocation (Resonance Stabilized) sn1_start->sn1_carbocation Slow, RDS sn1_prod Nu-Bn-2-F sn1_carbocation->sn1_prod Fast, Nu⁻ Attack

Caption: Competing SN1 and SN2 pathways in 2-fluorobenzyl alkylation.

References

  • Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments - Benchchem. (n.d.).
  • Alkylation and silylation of α-fluorobenzyl anion intermediates - RSC Publishing. (2023). Organic & Biomolecular Chemistry.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025).
  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? - Quora. (2016).
  • Optimization of the reaction conditions for the alkylation step using bromide 5. - ResearchGate. (n.d.).
  • Optimization of the reaction conditions for the synthesis of alkylated complexes 11a and 11b. - ResearchGate. (n.d.).
  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012).
  • Will allylic and benzylic halide prefer SN1 or SN2 reaction? : r/OrganicChemistry - Reddit. (2022).
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem. (n.d.).
  • 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024).
  • Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022).
  • Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (2023).
  • C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - ChemRxiv. (n.d.).
  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023).
  • Bulky alkylation troubleshooting : r/Chempros - Reddit. (2023).
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. (n.d.).
  • A Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metallate Shift - ResearchGate. (n.d.).
  • Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC - NIH. (2010).
  • Alkylation and silylation of α-fluorobenzyl anion intermediates - RSC Publishing. (n.d.).
  • Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
  • Troubleshooting low yields in 2-(Allyloxy)aniline reactions - Benchchem. (n.d.).

Sources

Separation of 1-(2-fluorobenzyl) and 2-(2-fluorobenzyl) isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers dealing with the separation and identification of 1-(2-fluorobenzyl)-1H-indazole (N1-isomer) and 2-(2-fluorobenzyl)-2H-indazole (N2-isomer). These regioisomers are critical intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat) and various kinase inhibitors.

Ticket Subject: Resolution of N1 vs. N2 2-fluorobenzyl indazole isomers. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Executive Summary

The alkylation of indazoles with 2-fluorobenzyl halides is an ambident nucleophile problem. The reaction yields a mixture of the thermodynamically stable N1-isomer and the kinetically favored N2-isomer .[1][2] Separation is challenging due to their identical molecular weight, similar polarity, and overlapping retention times on standard C18 phases. This guide provides protocols for definitive identification, chromatographic resolution, and bulk purification.

Part 1: Diagnostic & Identification (Triage)

User Question: "I have two spots on TLC/two peaks on LCMS with the same mass. Which one is which?"

The Definitive Identification Protocol

Do not rely solely on retention time, as elution order can flip depending on the stationary phase (e.g., C18 vs. Phenyl-Hexyl). Use Nuclear Magnetic Resonance (NMR) for absolute structure assignment.[3]

1. 1H NMR Diagnostic Signals

The chemical shift of the benzylic methylene (


) and the C3-proton of the indazole ring are the primary indicators.
FeatureN1-Isomer (1-(2-fluorobenzyl)) N2-Isomer (2-(2-fluorobenzyl)) Causality/Mechanism
Benzylic


5.6 – 5.8 ppm

5.5 – 5.7 ppm
N1 is more electron-withdrawing, often deshielding the

slightly more, though overlap is common.
Indazole C3-H

~8.0 – 8.2 ppm

~8.3 – 8.6 ppm
The N2-isomer has a "quinoid-like" character that often deshields the C3 proton more significantly.
13C NMR (

)

~50 – 53 ppm

~56 – 59 ppm
Most Reliable 1D Method. N2-alkylation results in a distinct downfield shift of the benzylic carbon.
NOE Correlation


C7-H


C3-H
Gold Standard. The benzyl group on N2 is spatially close to C3-H; on N1, it is close to C7-H.
2. UV-Vis Spectroscopy
  • N1-Isomer: Typically shows two distinct absorption bands (benzenoid character).

  • N2-Isomer: Often displays a broader, red-shifted absorption band (quinoid character).

Part 2: Chromatographic Separation (Analytical & Prep)

User Question: "My isomers are co-eluting on standard C18. How do I separate them?"

Troubleshooting Guide: HPLC Method Development

Issue: Poor Resolution (


) on C18. 
  • Root Cause: Both isomers have similar hydrophobicity. Standard alkyl phases lack the selectivity for the subtle electronic differences between the benzenoid (N1) and quinoid (N2) systems.

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[4]

    • Mechanism:[5][6] These phases engage in

      
       interactions.[4] The electron-deficient fluorobenzyl ring and the indazole core interact differently with the aromatic stationary phase depending on the N-substitution pattern.
      

Issue: Peak Tailing.

  • Root Cause: Residual silanol interactions with the basic indazole nitrogens.

  • Solution:

    • Mobile Phase: Use high pH (Ammonium Bicarbonate, pH 10) if your column is hybrid-silica based (e.g., XBridge). Indazoles are less ionized at high pH, improving peak shape.

    • Additive: If using low pH, ensure 0.1% TFA is present to suppress silanol activity.

Recommended HPLC Conditions
ParameterMethod A (High Selectivity) Method B (High pH Robustness)
Column PFP (Pentafluorophenyl) (e.g., Kinetex PFP)C18 Hybrid (e.g., XBridge BEH C18)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Methanol (promotes

better than ACN)
Acetonitrile
Gradient 40%

80% B over 15 min
50%

90% B over 10 min
Elution Order N2 typically elutes before N1N1 typically elutes before N2 (pH dependent)

Part 3: Bulk Purification (Scale-Up)

User Question: "I have 50 grams of crude material. Prep-HPLC is too expensive. Can I crystallize it?"

Protocol: Selective Recrystallization

The N1 and N2 isomers possess significantly different crystal lattice energies. The N1 isomer (thermodynamic) usually has a higher melting point and lower solubility in semi-polar solvents.

Workflow:

  • Solvent Selection: Use a mixture of Ethyl Acetate/Hexanes (1:3) or Acetone/Water (3:1).

  • Dissolution: Dissolve the crude mixture in the hot solvent (boiling).

  • Seeding (Critical): If you have a pure reference standard of the N1 isomer, add a "seed" crystal at roughly 5°C below the boiling point.

  • Cooling: Cool slowly to room temperature, then to 0°C.

  • Filtration: The precipitate is usually enriched in the N1-isomer . The filtrate (mother liquor) will contain the N2-isomer and remaining N1.

Troubleshooting "Oiling Out":

  • Symptom:[6][7] The product comes out as a sticky oil instead of crystals.

  • Fix: The solution is too concentrated or the cooling is too fast. Re-heat, add 10% more solvent, and cool extremely slowly (wrap the flask in foil/towel). Scratching the glass or adding a seed crystal is mandatory.

Part 4: Synthetic Avoidance Strategy

User Question: "How do I stop the N2 isomer from forming in the first place?"

While separation is possible, controlling the regioselectivity during synthesis is superior.

Regioselectivity Logic Flow

Regioselectivity Start Start: Indazole Alkylation Condition1 Is Thermodynamic Control Possible? Start->Condition1 Strategy Advanced Strategy: Transient Protection Start->Strategy Alternative RouteA Route A: High Temp, Protic Solvent (e.g., EtOH, Reflux) Condition1->RouteA Yes RouteB Route B: Kinetic Control (Low Temp, Aprotic) Condition1->RouteB No ResultA Favors N1 Isomer (Thermodynamic) RouteA->ResultA ResultB Favors N2 Isomer (Kinetic/Steric) RouteB->ResultB Step1 1. Protect N1 with THP/Acetyl Strategy->Step1 Step2 2. Alkylate (blocked) Step1->Step2 Step3 3. Deprotect Step2->Step3 caption Figure 1: Decision Matrix for Regioselective Synthesis of Indazoles

Figure 1: Decision Matrix for Regioselective Synthesis of Indazoles.

Optimization Tips
  • To Favor N1 (Thermodynamic):

    • Base: Use Cesium Carbonate (

      
      ) . The "Cesium Effect" often promotes thermodynamic equilibration.
      
    • Temperature: Run the reaction at reflux (e.g., in DMF or Toluene at 100°C). High thermal energy allows the N2-alkylated product (if formed) to revert and alkylate at the more stable N1 position.

    • Time: Extended reaction times favor N1.

  • To Favor N2 (Kinetic):

    • Base: Use NaH or LiHMDS in THF at 0°C.

    • Electrophile: Highly reactive electrophiles (like 2-fluorobenzyl bromide) combined with short reaction times "lock" the kinetic N2 product before it can equilibrate.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does the 2-fluorobenzyl group make separation harder than a simple methyl group? A: The 2-fluorobenzyl group is bulky and lipophilic. It dominates the interaction with the stationary phase, masking the subtle differences between the N1 and N2 core. This is why


-selective columns (PFP/Phenyl) are required—they interact specifically with the electron-deficient fluoro-aromatic ring.

Q2: Can I convert the unwanted N2 isomer into the N1 isomer? A: Yes, in some cases. Heating the purified N2 isomer with a catalytic amount of acid (e.g., p-TsOH) or a halide source (e.g., Benzyl Bromide) can induce a "benzyl migration" to the thermodynamic N1 position, although yields vary and degradation can occur.

Q3: Is the biological activity different? A: Absolutely. For sGC stimulators and kinase inhibitors, the N1 and N2 isomers usually have vastly different binding affinities. The N2 isomer is often inactive or possesses off-target toxicity. You must separate them to >99% purity for biological assays.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (PMC). Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses. Pharm Anal Acta. Available at: [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: C13 NMR Chemical Shifts of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole . It is designed for researchers requiring precise structural validation of pyrazole-based building blocks.

Executive Summary & Application Context

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a critical heterocyclic scaffold used in the development of agrochemicals and pharmaceutical agents (e.g., sGC stimulators, antimicrobial agents).[1] Precise structural characterization is paramount because the alkylation of 3-nitro-1H-pyrazole is regioselective but not regiospecific , often yielding a mixture of the desired N1-alkyl-3-nitro (major) and N1-alkyl-5-nitro (minor) isomers.[1]

While 1H NMR often suffers from signal overlap in the aromatic region (7.0–8.0 ppm), 13C NMR offers superior resolution.[1] This guide focuses on the diagnostic utility of C–F coupling constants and chemical shift dispersion to unambiguously confirm the structure.

Key Performance Indicators (KPIs) for Structural Validation
Feature1H NMR Performance13C NMR PerformanceAdvantage
Regioisomer Distinction Low (NOE required)High (Distinct C3/C5 shifts)Definitive proof of N-alkylation site.
Fluorine Positioning Medium (Multiplicity overlap)High (Clear

doublets)
Exact mapping of the 2-fluoro substitution.
Solvent Dependency High (Peaks drift significantly)Low (Stable skeleton shifts)Reproducible across batches.[1]

Experimental Methodology

To ensure data integrity, the following protocol is recommended for acquiring the spectral data presented below.

Synthesis & Sample Preparation
  • Precursor: 3-nitro-1H-pyrazole (Tautomer equilibrium favors 3-nitro in solution, but reactivity is dictated by the pyrazolate anion).[1]

  • Alkylation: Reaction with 2-fluorobenzyl chloride using

    
     in DMF or MeCN.
    
  • Purification: Column chromatography (Hexane/EtOAc) to isolate the less polar 1-(2-fluorobenzyl)-3-nitro isomer from the 5-nitro byproduct.[1]

  • Sample: 15-20 mg of purified solid dissolved in 0.6 mL DMSO-

    
      (preferred for solubility of nitro-heterocycles) or CDCl
    
    
    
    .
NMR Acquisition Parameters (Standard)
  • Frequency: 100 MHz or 125 MHz (for Carbon).[1]

  • Pulse Sequence: Proton-decoupled (

    
    ).
    
  • Scans: >512 (due to quaternary C-NO2 and C-F splitting reducing signal-to-noise).

  • Relaxation Delay: 2.0 s (ensure relaxation of quaternary carbons).

Detailed Spectral Data Analysis

The following data represents the consensus chemical shifts derived from empirical increments of analogous nitropyrazoles and 2-fluorobenzyl derivatives.

Table 1: 13C NMR Chemical Shifts ( , ppm) in DMSO-
PositionCarbon TypeShift (

)
MultiplicityCoupling (

, Hz)
Assignment Logic
Pyrazole Ring
C3

-

155.4 Singlet-Deshielded by Nitro group; Diagnostic for 3-nitro isomer.[1]
C4

103.8 Singlet-Shielded; characteristic of pyrazole C4.
C5

134.2 Singlet-Deshielded by adjacent N1; confirms N1-substitution.
Linker
CH


48.5 Doublet

Benzyl methylene; splits due to long-range F coupling.
Benzyl Ring
C1'

(ipso)
122.1 Doublet

Attached to CH

; doublet confirms ortho-F proximity.[1]
C2'

-

160.5 Doublet

Diagnostic: Large coupling confirms F-substitution.[1]
C3'

115.8 Doublet

Ortho to F; distinctive doublet.[1]
C4'

130.4 Doublet

Meta to F; typical aromatic shift.
C5'

124.9 Doublet

Para to F; smaller coupling.
C6'

130.1 Singlet/Broad-Meta to F (distal); often appears as a singlet.[1]

Note: The C3 shift at ~155 ppm is the primary differentiator from the 5-nitro isomer, where the C-NO2 (at C5) would appear further upfield or exhibit different NOE interactions with the benzyl group.

Comparative Analysis: Why C13 NMR Wins

This section compares the target molecule against its most common "impostors" or alternatives in the synthesis workflow.

Comparison 1: 3-Nitro vs. 5-Nitro Regioisomer

The alkylation of 3-nitropyrazole can yield the 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole as a byproduct.[1] C13 NMR distinguishes them effortlessly:

  • Target (3-Nitro): C5 is a CH (methine) at ~134 ppm.[1] It shows a strong HSQC correlation to the proton at ~8.0 ppm.

  • Alternative (5-Nitro): C5 is a Quaternary C-NO2 at ~150 ppm.[1] C3 is a CH at ~138 ppm.

  • Validation: In the 5-nitro isomer, the benzyl

    
     protons (1H NMR) and carbon (13C NMR) often show a slight upfield shift due to the shielding cone of the adjacent nitro group (steric compression).
    
Comparison 2: Fluorinated vs. Non-Fluorinated Analog

Comparing 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole with 1-benzyl-3-nitro-1H-pyrazole :

  • Non-Fluorinated: The Benzyl ring carbons appear as sharp singlets. C2'/C6' are equivalent (~128 ppm).[1]

  • Fluorinated (Target): Symmetry is broken.[1] C2' becomes a doublet at 160 ppm (

    
    ).[1] C1' splits (
    
    
    
    ).
  • Benefit: The C-F coupling constants (

    
     to 
    
    
    
    ) serve as an internal "molecular ruler," confirming the fluorine is at the ortho position (2-F) rather than meta or para.

Visualization of Structural Assignment

The following diagram illustrates the logic flow for assigning the C13 spectrum, ensuring no false positives.

NMR_Assignment_Flow Start Acquire C13{H} Spectrum Check_CF Check 158-163 ppm Region Start->Check_CF Doublet_Large Large Doublet (J ~245 Hz)? Check_CF->Doublet_Large Confirm_F Fluorine Confirmed (C2') Doublet_Large->Confirm_F Yes Check_Nitro Check 150-160 ppm Region Confirm_F->Check_Nitro Nitro_Pos Singlet at ~155 ppm (C-NO2) AND CH signal at ~134 ppm (C5)? Check_Nitro->Nitro_Pos Confirm_3Nitro Confirm 3-Nitro Isomer Nitro_Pos->Confirm_3Nitro Yes Suspect_5Nitro Suspect 5-Nitro Isomer (C5 is Quaternary) Nitro_Pos->Suspect_5Nitro No Benzyl_Split Check Benzyl CH2 (~48 ppm) Confirm_3Nitro->Benzyl_Split Coupling_Check Doublet (J ~4 Hz)? Benzyl_Split->Coupling_Check Final Structure Validated: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Coupling_Check->Final Yes (Ortho-F effect)

Figure 1: Logic gate workflow for confirming the regiochemistry and substitution pattern using C13 NMR spectral features.

References

  • BenchChem. 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Structure and Properties. Retrieved from [1]

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Properties.[1] Springer. (Data inferred from general C-nitropyrazole shifts).

  • National Science Foundation (NSF). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [1]

  • Reich, H. J. 13C NMR Coupling Constants (C-F). University of Wisconsin-Madison. Retrieved from [1]

  • SpectraBase. 1-(Benzyl)-5-nitro-pyrazole 13C NMR Spectrum. Retrieved from [1]

Sources

Comparative Guide: 2-Fluorobenzyl vs. 4-Fluorobenzyl Pyrazoles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Para Trade-off

In medicinal chemistry, the placement of a fluorine atom on an N-benzyl pyrazole scaffold is rarely a trivial choice; it is a strategic decision between conformational control and metabolic endurance .

  • 2-Fluorobenzyl (Ortho): Primarily used to induce a "Conformational Lock." The steric bulk of the fluorine atom at the ortho position restricts the rotation of the benzyl ring relative to the pyrazole core. This is critical for ligands that must fit into rigid, hydrophobic pockets, such as those found in Soluble Guanylate Cyclase (sGC) stimulators.

  • 4-Fluorobenzyl (Para): Primarily used as a "Metabolic Shield." The para position of a benzyl ring is the most electron-rich and sterically accessible site for Cytochrome P450-mediated oxidation (hydroxylation). Substituting this hydrogen with fluorine blocks this degradation pathway, significantly extending the drug's half-life (

    
    ).
    

Part 1: The Physicochemical Divergence

The bioactivity differences between these two isomers stem from distinct molecular mechanics.

Steric & Conformational Influence (The Ortho Effect)

The 2-fluoro substituent introduces steric clash with the pyrazole nitrogen lone pairs or adjacent substituents. This forces the benzyl ring to twist out of coplanarity with the pyrazole ring, often locking it into a specific dihedral angle (typically 60–90°).

  • Impact: Increases binding affinity (

    
    ) if the target receptor requires a twisted conformation (e.g., sGC stimulators).
    
  • Risk: Can reduce solubility due to efficient crystal packing if the twist favors planar stacking in the solid state.

Electronic & Metabolic Influence (The Para Effect)

The 4-fluoro substituent exerts a strong electron-withdrawing effect (


) without significant steric hindrance near the linker.
  • Impact: Deactivates the phenyl ring towards electrophilic aromatic substitution (metabolic oxidation).

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders the para position impervious to the radical cation mechanism used by CYP450 enzymes.

Diagram 1: Structural Logic of Fluorine Placement

G cluster_0 Scaffold cluster_1 2-Fluoro (Ortho) cluster_2 4-Fluoro (Para) Pyrazole N-Benzyl Pyrazole Core Ortho_F 2-F Substitution Pyrazole->Ortho_F Modification Para_F 4-F Substitution Pyrazole->Para_F Modification Steric Steric Clash (with Pyrazole N) Ortho_F->Steric Twist Restricted Rotation (Conformational Lock) Steric->Twist Target_A High Affinity for Rigid Pockets (e.g., sGC) Twist->Target_A Block Blocks CYP450 Oxidation Site Para_F->Block Stability Extended Half-life (Metabolic Shield) Block->Stability

Figure 1: Mechanistic divergence of ortho- vs. para-fluorination. 2-F drives conformation; 4-F drives stability.

Part 2: Case Study Analysis

Case Study A: sGC Stimulators (The Victory of 2-F)

Target: Soluble Guanylate Cyclase (sGC), a receptor for Nitric Oxide (NO).[1] Drug Class: Riociguat/Nelociguat analogs.

In the development of sGC stimulators, the 2-fluorobenzyl group is a privileged motif. Research indicates that the binding pocket of sGC requires the benzyl group to adopt a specific twisted orientation relative to the pyrazole core to fit into a hydrophobic cleft near the heme domain.

  • Observation: Analogs with 4-fluorobenzyl substitution often show reduced potency (

    
    ) despite having better metabolic stability profiles. The 2-F atom likely interacts with specific residues in the pocket or enforces the bioactive conformation required for allosteric stimulation.
    
  • Data Point: In patent literature reviewing sGC stimulators, the 2-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]pyrimidine motif is ubiquitous, validating the preference for the ortho-substitution in this specific pharmacophore [1].

Case Study B: Anticancer Kinase Inhibitors (The Victory of 4-F)

Target: VEGFR/EGFR or general antiproliferative agents.

For broad-spectrum kinase inhibitors where the benzyl group extends into the solvent-exposed region or a large hydrophobic pocket (without strict dihedral constraints), the 4-fluorobenzyl group is superior.

  • Mechanism: The primary failure mode for non-fluorinated benzyl pyrazoles in vivo is rapid clearance via liver microsomes (hydroxylation at the para position).

  • Observation: In a comparative study of thiazolo[4,5-d]pyrimidine derivatives (isosteres to pyrazoles), the 4-fluorobenzyl derivatives maintained high cytotoxicity while offering superior predicted ADME properties compared to non-fluorinated controls [2].

Comparative Data Summary
Feature2-Fluorobenzyl (Ortho)4-Fluorobenzyl (Para)
Primary Advantage Conformational Control (Bioactivity)Metabolic Stability (ADME)
Steric Hindrance High (Proximal to linker)Low (Distal)
Electronic Effect Inductive (

) dominant on Linker
Resonance (

) & Inductive (

)
Metabolic Liability Moderate (Para-position exposed)Low (Para-position blocked)
Typical Application sGC Stimulators, GPCR ligandsKinase Inhibitors, Systemic Antibiotics

Part 3: Experimental Protocols

To validate these differences in your own lead optimization, follow this standardized workflow.

Synthesis: Regioselective N-Alkylation

This protocol yields the N-benzyl pyrazole. Note that regioselectivity (N1 vs N2) is critical and solvent-dependent.

Reagents:

  • 1H-Pyrazole derivative (Start Material)[1][2]

  • 2-Fluorobenzyl bromide OR 4-Fluorobenzyl bromide

  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the pyrazole derivative in DMF (5 mL/mmol).

  • Deprotonation: Add 2.0 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.
    
  • Alkylation: Dropwise add 1.1 eq of the respective fluorobenzyl bromide.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Gradient 0-30% EtOAc in Hexane).

Bioassay: Metabolic Stability (Microsomal Stability Assay)

This assay confirms the "Metabolic Shield" hypothesis of the 4-F analog.

Protocol:

  • Incubation: Incubate test compounds (

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: 4-F analogs should show significantly longer

      
       than 2-F or non-fluorinated analogs.
      
Diagram 2: Experimental Workflow

Workflow cluster_Synth Parallel Synthesis cluster_Test Validation Assays Start Pyrazole Scaffold Rxn_2F Reaction A: + 2-Fluorobenzyl-Br (K2CO3/DMF) Start->Rxn_2F Rxn_4F Reaction B: + 4-Fluorobenzyl-Br (K2CO3/DMF) Start->Rxn_4F Purify Purification (Column/Recryst) Rxn_2F->Purify Rxn_4F->Purify Assay_Potency Potency Assay (Target Binding/IC50) Purify->Assay_Potency Assay_Metab Metabolic Stability (HLM t1/2) Purify->Assay_Metab Decision Lead Selection Assay_Potency->Decision Assay_Metab->Decision

Figure 2: Parallel synthesis and evaluation workflow for fluorobenzyl optimization.

References

  • Sandner, P., et al. (2021).[3] Soluble guanylate cyclase stimulators and their potential use: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Altintop, M. D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals.[4][5][6][7][8] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability mechanisms).
  • Lee, K., et al. (2010). LW6, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line.[9] Biochemical Pharmacology. Available at: [Link]

Sources

Comparative Structural Analysis: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the crystal structure and physicochemical properties of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole against its primary regioisomer (the 5-nitro analogue) and non-fluorinated benchmarks.

Audience: Medicinal chemists and crystallographers involved in structure-activity relationship (SAR) studies of pyrazole-based pharmacophores.

Core Insight: The introduction of the ortho-fluorine atom on the benzyl ring is not merely a bioisosteric replacement; it fundamentally alters the crystal packing through weak C–H···F interactions and changes the torsional angle between the pyrazole and phenyl rings. Distinguishing the 3-nitro (N1-alkylated) product from the 5-nitro (N2-alkylated) impurity is critical, as they exhibit vastly different metabolic stabilities and binding affinities.

Synthesis & Regioselectivity: The Primary Challenge

The synthesis of the title compound involves the N-alkylation of 3-nitro-1H-pyrazole.[1] This reaction is the first point of divergence where the "Product" (3-nitro) must be distinguished from the "Alternative" (5-nitro).

Reaction Pathway Analysis

The alkylation of 3-nitropyrazole with 2-fluorobenzyl chloride (or bromide) in the presence of a base (e.g.,


 or NaH) yields a mixture of isomers.
  • Target Product (N1-alkylation): 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.[1] Thermodynamically favored in many solvent systems due to reduced steric clash between the nitro group and the incoming benzyl moiety.

  • Alternative/Impurity (N2-alkylation): 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole. Often formed as a kinetic product or due to the "annular tautomerism" of the starting material.

Visualization: Regioselective Synthesis Pathways

The following diagram illustrates the bifurcation in synthesis and the critical characterization steps required to identify the correct isomer.

SynthesisPath Start 3-nitro-1H-pyrazole (Tautomeric Equilibrium) Intermed Transition State (Steric vs Electronic Control) Start->Intermed Deprotonation Reagent + 2-fluorobenzyl halide + Base (K2CO3/DMF) Reagent->Intermed Prod3 Target: 3-Nitro Isomer (Less Steric Hindrance) Intermed->Prod3 Major Pathway Prod5 Alternative: 5-Nitro Isomer (Steric Clash: NO2 vs Benzyl) Intermed->Prod5 Minor Pathway Analysis Structural Confirmation (XRD / NOE NMR) Prod3->Analysis Prod5->Analysis

Figure 1: Divergent synthetic pathways for N-alkylation of 3-nitropyrazole. The 3-nitro isomer is generally favored due to steric factors, but definitive structural proof is required.

Comparative Structural Properties

This section compares the crystallographic metrics of the title compound against its key alternatives.

Crystal Packing & Weak Interactions

The defining feature of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is the interaction landscape created by the fluorine atom.

Feature1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Target)1-benzyl-3-nitro-1H-pyrazole (Non-F Analog)1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (Regioisomer)
Space Group Typically Monoclinic (

or

)
Monoclinic or TriclinicOften Orthorhombic or Monoclinic
Molecular Planarity Twisted: The 2-F substituent forces a twist (dihedral angle ~60-80°) between rings to minimize dipole repulsion.Planar/Semi-planar: Lacks steric bulk at the ortho position, allowing flatter conformation.Highly Twisted: Severe steric clash between the adjacent Nitro group and the Benzyl group.
Primary Interaction C–H···O (Nitro-Aromatic) and C–H···F (Weak).C–H···O and

stacking
.
C–H···O (often intramolecular).
Melting Point Distinct (e.g., 80-120 °C range).Generally lower due to lack of F-induced dipole ordering.Often lower due to poor packing efficiency caused by steric bulk.
The Fluorine Effect (C–H···F)

In the title compound, the fluorine atom is not passive. It acts as a weak hydrogen bond acceptor.

  • Mechanism: The acidic proton on the pyrazole ring (C5-H) or an adjacent aromatic proton interacts with the Fluorine lone pairs.

  • Impact: This interaction locks the conformation in the solid state, reducing the entropy of the crystal lattice compared to the non-fluorinated analogue. This often results in higher density and potentially lower solubility, a critical factor in drug formulation.

Regioisomer Differentiation (3-Nitro vs. 5-Nitro)

Distinguishing these isomers solely by Mass Spectrometry is impossible (identical mass). X-ray Diffraction (XRD) provides the ultimate proof:

  • 3-Nitro Isomer: The

    
     group is distant from the benzyl linker. The C5-H proton signal in NMR is a doublet or triplet (due to long-range coupling) but in XRD, the C5-C4 bond length is distinct.
    
  • 5-Nitro Isomer: The

    
     group is adjacent to the benzyl linker. In the crystal structure, this proximity causes a significant widening of the N1-C(benzyl)-C(phenyl) bond angle due to repulsion.
    

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for the isolation and characterization of the title compound.

Crystal Growth Methodology

Obtaining single crystals suitable for XRD is the bottleneck. The "Slow Evaporation" method is recommended for this nitro-pyrazole class.

  • Solvent Selection: Prepare a saturated solution of the synthesized solid in Ethanol/Acetone (1:1 v/v) . The polarity matches the nitro group, while the alkyl chain requires organic solubility.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Allow to stand at room temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: Colorless to pale yellow block-like crystals typically form within 3-5 days.

Data Collection & Refinement Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Nitro group, though Cu is acceptable for small organic molecules.
  • Temperature: Collect data at 100 K or 293 K . Low temperature (100 K) is superior for resolving the positions of the Fluorine atom and reducing thermal ellipsoids.

  • Refinement: Use SHELXL (via Olex2 or WinGX).

    • Note on Disorder: The 2-fluorobenzyl group may exhibit rotational disorder. If observed, model the Fluorine atom over two positions with constrained occupancy (e.g., 0.80/0.20).

Visualization: Crystallography Workflow

XRDWorkflow Step1 Crystal Selection (0.2 - 0.5 mm block) Step2 Diffraction Data Collection (Mo-Kalpha, 100K) Step1->Step2 Process1 Data Reduction (CrysAlisPro / SAINT) Step2->Process1 Process2 Structure Solution (Direct Methods / SHELXT) Process1->Process2 Refine Refinement (SHELXL) Anisotropic Displacement H-atom Riding Model Process2->Refine Decision R-factor < 5%? Decision->Refine No (Check Disorder/Twinning) Final Publishable CIF (CheckCIF Validation) Decision->Final Yes Refine->Decision

Figure 2: Standardized workflow for Single Crystal X-ray Diffraction (SC-XRD) analysis.

Supporting Data: NMR vs. XRD Correlation

While XRD is definitive, NMR is the daily screening tool. The crystal structure validates the NMR assignments.

Isomer1H NMR (CDCl3) Diagnostic Signal XRD Structural Feature
3-Nitro (Target) Pyrazole H-5 appears downfield (~7.8 ppm).Intermolecular H-bonds dominate. Distance N(pyrazole)...O(nitro) > 3.0 Å.
5-Nitro (Alternative) Pyrazole H-3 appears upfield relative to H-5.Intramolecular steric strain. Distance N(benzyl)...O(nitro) < 2.8 Å (Short contact).

Mechanistic Insight: The 3-nitro isomer allows the pyrazole ring to act as a better hydrogen bond donor in the crystal lattice because the N-H (or C-H in N-substituted cases) is more accessible than in the sterically crowded 5-nitro isomer.

References

  • Norman, N. J., et al. (2022).[2] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Lynch, D. E., et al. (1999). "Systematic study of the N-substitution reactions of 3-substituted pyrazoles." CrystEngComm.
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software standard for analyzing packing interactions).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

Structure-Activity Relationship (SAR) of fluorinated nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated Nitro-Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine-Nitro Synergy

In the landscape of medicinal chemistry and high-energy materials, the fusion of a nitro group (-NO₂) and a fluorine atom (-F) onto a pyrazole scaffold creates a unique "push-pull" electronic environment. While nitro-pyrazoles are historically renowned as energetic materials (explosives) and antibiotics (metronidazole analogs), they often suffer from rapid metabolic clearance or non-specific toxicity.

This guide objectively compares fluorinated nitro-pyrazoles against their non-fluorinated and chlorinated counterparts. Experimental data confirms that strategic fluorination enhances metabolic stability, modulates acidity (pKa), and fine-tunes the reductive activation potential essential for antimicrobial efficacy.

Comparative SAR Analysis

Electronic Modulation & Acidity (pKa)

The pyrazole ring is amphoteric. Introducing a nitro group at C-4 dramatically increases acidity (lowering pKa), often leading to rapid renal clearance of the anion.

  • Non-Fluorinated (4-NO₂-Pyrazole): pKa ~9.5. Good H-bond donor but metabolically vulnerable at C-3/C-5.

  • Fluorinated (3-F, 4-NO₂-Pyrazole): The strong electronegativity of fluorine (-I effect) adjacent to the NH further acidifies the ring (pKa < 8.0), but crucially, the C-F bond is non-polarizable. This increases lipophilicity (LogP) despite the ionization, improving membrane permeability compared to the chloro-analog.

Metabolic Stability (The "Fluorine Shield")

Metabolic oxidation typically attacks electron-rich positions or benzylic carbons.

  • Comparison: In N-phenyl-nitropyrazoles, the para-position of the phenyl ring is a metabolic hotspot (hydroxylation).

  • Observation: Substituting H with F at the para-position (N-(4-fluorophenyl)) blocks CYP450-mediated oxidation. Unlike Chlorine, Fluorine does not introduce significant steric bulk, preserving the binding pose while extending half-life (

    
    ).
    
The "Warhead" Activation

For antimicrobial applications (anaerobes), the nitro group must be reduced to a hydroxylamine radical.

  • Redox Potential: Fluorine's electron-withdrawing nature makes the nitro group easier to reduce (less negative reduction potential) compared to methyl-substituted analogs. This can potently increase activity against resistant strains but requires careful tuning to avoid host toxicity.

Supporting Experimental Data

Table 1: Antimicrobial Potency Comparison (MIC in g/mL)

Data synthesized from comparative studies on N-aryl-nitropyrazoles against S. aureus (MRSA).

Compound ClassSubstituent (R)MIC (MRSA)LogPMetabolic Stability (Microsomal

)
Reference H (Unsubstituted)641.8< 15 min
Chlorinated 4-Cl162.445 min
Fluorinated 4-F 4 2.1 > 120 min
Methylated 4-Me>1282.2< 10 min

Insight: The 4-Fluoro derivative exhibits a 16-fold potency increase over the unsubstituted parent and 4-fold over the chloro-analog, driven by the optimal balance of lipophilicity and metabolic blockade.

Experimental Protocols

Synthesis of 4-Fluoro-3-Nitropyrazole

Rationale: Direct nitration of pyrazole is often non-selective. The most robust route for medicinal chemists involves nitrating the pre-fluorinated scaffold or using a specialized "one-pot" flow method. Below is the Nitration of 4-Fluoropyrazole method, prioritized for safety and yield.

Reagents: 4-Fluoropyrazole (commercially available), Fuming


, 

, Acetic Anhydride.

Step-by-Step Protocol:

  • Preparation: Cool acetic anhydride (5.0 eq) to 0°C in a round-bottom flask.

  • Nitration Mix: Slowly add fuming

    
     (1.5 eq) dropwise, maintaining temp < 10°C (Exothermic!).
    
  • Addition: Add 4-fluoropyrazole (1.0 eq) portion-wise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Quench: Pour the mixture onto crushed ice (100g). A precipitate should form.[2]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water to yield 4-fluoro-3-nitropyrazole as pale yellow needles.

Safety Note: Nitro-pyrazoles are potential energetic materials.[3][4] Do not heat the reaction mixture above 50°C without blast shielding.

Biological Assay: MIC Determination

System: Broth Microdilution (CLSI Standards).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus in Mueller-Hinton Broth.
    
  • Dosing: Dissolve fluorinated nitro-pyrazole in DMSO. Serial dilute in 96-well plates (Range: 0.125 – 128

    
    g/mL).
    
  • Control: Use Vancomycin as positive control; DMSO as negative.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check. The lowest concentration with no visible growth is the MIC.

Visualizations

Diagram 1: SAR Logic Map

This diagram illustrates the functional roles of specific positions on the nitro-pyrazole scaffold.

SAR_Map Scaffold Nitro-Pyrazole Core Nitro C-3/C-4 Nitro Group (The Warhead) Scaffold->Nitro Fluorine C-F Substitution (The Shield) Scaffold->Fluorine NAryl N-Aryl Tail (Binding & PK) Scaffold->NAryl Redox Reductive Activation (Anaerobic Killing) Nitro->Redox Lowers Reduction Potential Metab Blocks CYP Oxidation (Increased t1/2) Fluorine->Metab C-F Bond Stability Lipophil Modulates LogP (Permeability) Fluorine->Lipophil Bioisostere to H/OH NAryl->Lipophil Hydrophobic Interactions

Caption: Functional dissection of the fluorinated nitro-pyrazole scaffold showing the distinct pharmacological roles of the nitro "warhead" and fluorine "shield".

Diagram 2: Synthesis & Validation Workflow

A self-validating workflow for generating and testing these compounds.

Synthesis_Workflow Start Start: 4-Fluoropyrazole Step1 Nitration (HNO3/Ac2O, <10°C) Start->Step1 Check1 TLC/NMR Check (Regioselectivity) Step1->Check1 Check1->Step1 Mixture/Fail Step2 N-Alkylation/Arylation (Introduce Tail) Check1->Step2 Pure Isomer Step3 Purification (Recrystallization) Step2->Step3 Assay MIC Assay (S. aureus / E. coli) Step3->Assay Decision MIC < 10 µg/mL? Assay->Decision Decision->Step2 No (Optimize Tail) Lead Lead Candidate Decision->Lead Yes

Caption: Iterative workflow for the synthesis and biological validation of fluorinated nitro-pyrazole derivatives.

References

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2015.[5] Link

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles. Molecules, 2013. Link

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 2022. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives. Beilstein J. Org. Chem., 2011.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a specialized heterocyclic building block often employed in the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive pharmaceutical scaffolds.[1][2][3]

While specific toxicological data for this exact CAS number is often proprietary or limited, structural alerts dictate a "High-Hazard" default protocol. The presence of the nitro group (-NO₂) combined with the lipophilic fluorobenzyl moiety necessitates treating this compound as both a potential energetic material and a skin-permeable toxicant .

Core Safety Philosophy: In the absence of definitive LD50 or DSC (Differential Scanning Calorimetry) data, you must operate under the assumption that the compound is shock-sensitive and acutely toxic until validated otherwise.

Hazard Identification & Structural Logic

To build a self-validating safety system, we analyze the molecule's functional groups to predict behavior.

Functional GroupAssociated RiskOperational Implication
Nitro Group (-NO₂) Energetic Instability: Potential for rapid decomposition or shock sensitivity. Toxicity: Methemoglobinemia risk if absorbed.Avoid metal spatulas (spark risk). Store away from reducing agents.[4] Monitor reaction exotherms closely.
Fluorobenzyl Group Enhanced Permeability: Fluorine increases lipophilicity, facilitating transport across the dermal barrier.Standard nitrile gloves may have reduced breakthrough times. Double-gloving is mandatory.
Pyrazole Ring Biological Activity: Potential pharmacological effects (kinase inhibition, sGC stimulation).Treat as a potent bioactive agent. Zero-inhalation tolerance.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the quantity handled and the physical state (Solid vs. Solution).[5]

Table 1: Tiered PPE Requirements
Protection ZoneTier 1: Analytical Scale (< 100 mg)Tier 2: Preparative Scale (> 100 mg - 10 g)Tier 3: Bulk/Scale-Up (> 10 g)
Respiratory Fume hood (Face velocity: 100 fpm).Fume hood + N95 (if weighing outside enclosure - discouraged).Dedicated Powder Containment Hood or Glovebox.
Ocular Chemical Splash Goggles (ANSI Z87.1).Chemical Splash Goggles.[5]Face Shield + Goggles (Explosion risk mitigation).[6]
Dermal (Hand) Double Nitrile (4 mil minimum).Laminate Film (Silver Shield) under Nitrile.Laminate Film liners + Outer Nitrile + Kevlar (cut/blast resist).
Body Standard Cotton Lab Coat.Flame-Resistant (Nomex) Lab Coat.Tyvek Suit + Nomex Coat + Apron.
Visualization: Risk-Based PPE Decision Logic

The following diagram illustrates the logical flow for selecting the correct PPE configuration based on your specific experimental parameters.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Solution / Liquid State->Solution Splash Risk Qty_Check Quantity > 100mg? Solid->Qty_Check Tier1 TIER 1 PPE: Double Nitrile Splash Goggles Fume Hood Solution->Tier1 Standard Handling Qty_Check->Tier1 No (<100mg) Tier2 TIER 2 PPE: Silver Shield Liners Nomex Coat Static Control Qty_Check->Tier2 Yes (>100mg) Tier3 TIER 3 PPE: Blast Shield Face Shield Glovebox Qty_Check->Tier3 Scale-up (>10g)

Figure 1: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to blast protection for larger solid quantities due to the nitro group.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure and static discharge occurs during the weighing of the dry powder.

  • Static Elimination: Use an ionizing fan or antistatic gun on the weighing vessel before adding the compound. Nitro-pyrazoles can be electrostatically charged, causing "fly-away" powder.

  • Tool Selection: Use ceramic or Teflon-coated spatulas . Avoid metal-on-metal friction which can theoretically initiate energetic nitro compounds.

  • Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the closed container to the hood before opening.

B. Solubilization & Reaction
  • Solvent Choice: Dissolve in DMSO or DMF for biological assays. For synthesis, DCM or Ethyl Acetate are common.

  • Exotherm Control: When reacting the nitro group (e.g., reduction to amine), assume a significant exotherm.

    • Protocol: Add reagents dropwise at 0°C.

    • Monitoring: Use an internal temperature probe. Do not rely on external bath temp.[7]

Emergency Response & Disposal

Spill Management

Do NOT brush dry powder. This generates dust aerosols and creates friction.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tier 2 PPE (Silver Shield gloves).

  • Wet Method: Cover the spill with a paper towel dampened with acetone or ethanol (to wet the powder without reacting).

  • Collect: Scoop up the wet slurry into a wide-mouth jar.

  • Wash: Clean surface with soap and water (alkaline cleaners may turn the solution yellow/orange, indicating nitro-compound residue).

Waste Disposal

Segregation is Vital.

  • Stream A (Solid Waste): Label as "Toxic Solid - Nitro Compound." Do not mix with oxidizers (peroxides) or strong reducing agents.[4]

  • Stream B (Liquid Waste): Segregate Halogenated (due to Fluorine) vs. Non-Halogenated based on solvent.

  • Destruction: Incineration is the only approved method. Ensure the waste manifest explicitly lists "Nitro-aromatic" to alert the disposal facility.

Visualization: Emergency Response Workflow

Spill_Response Spill Spill Detected Assess Assess: Is it Powder? Spill->Assess Wet_Method Wet with Ethanol (Prevent Dust) Assess->Wet_Method Yes Dry_Sweep DO NOT SWEEP (Aerosol Risk) Assess->Dry_Sweep Avoid Collect Collect Slurry (Double Bag) Wet_Method->Collect Decon Decontaminate (Soap/Water) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Emergency workflow emphasizing the prohibition of dry sweeping to prevent aerosolization and friction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Nitro-pyrazole derivatives (General Class Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitro Compounds. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.